Pent-1-en-3-ol-d2
Description
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Structure
3D Structure
Properties
Molecular Formula |
C5H10O |
|---|---|
Molecular Weight |
88.14 g/mol |
IUPAC Name |
4,4-dideuteriopent-1-en-3-ol |
InChI |
InChI=1S/C5H10O/c1-3-5(6)4-2/h3,5-6H,1,4H2,2H3/i4D2 |
InChI Key |
VHVMXWZXFBOANQ-APZFVMQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C(C=C)O |
Canonical SMILES |
CCC(C=C)O |
Origin of Product |
United States |
Foundational & Exploratory
Determining the Isotopic Purity of Pent-1-en-3-ol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for determining the isotopic purity of Pent-1-en-3-ol-d2. Ensuring the isotopic integrity of deuterated compounds is critical for their application as internal standards in quantitative analyses and for understanding reaction mechanisms. This document outlines the key analytical techniques, detailed experimental protocols, and data interpretation strategies necessary for the accurate assessment of isotopic enrichment.
Introduction to Isotopic Purity
Isotopic purity refers to the percentage of a molecule that contains the desired isotope at a specific position. In the case of this compound, it is the proportion of molecules containing two deuterium atoms. The synthesis of deuterated compounds is rarely perfect, leading to a mixture of isotopologues—molecules with the same chemical formula but different isotopic compositions (e.g., d0, d1, d2). Accurate determination of the isotopic distribution is therefore essential for the reliable use of these labeled compounds. The primary analytical techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), often coupled with a chromatographic separation method like Gas Chromatography (GC).
Analytical Methodologies
The determination of the isotopic purity of this compound involves a multi-pronged approach, primarily utilizing NMR and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that provides detailed structural information and can be used for quantitative analysis (qNMR). Both proton (¹H) and deuterium (²H) NMR can be employed to determine isotopic purity.
-
¹H NMR: In a highly deuterated sample, the residual proton signals are integrated and compared to an internal standard of known concentration. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms the incorporation of deuterium.
-
²H NMR: This technique directly observes the deuterium nuclei, providing a direct measure of the deuterium incorporation at different sites in the molecule.
-
Quantitative NMR (qNMR): By co-dissolving the sample with a certified internal standard, the absolute purity of the main isotopologue can be determined.
Mass Spectrometry (MS)
Mass spectrometry separates ions based on their mass-to-charge ratio (m/z), making it an ideal technique for distinguishing between isotopologues. High-resolution mass spectrometry (HRMS) is particularly valuable for its ability to resolve species with very small mass differences. When coupled with Gas Chromatography (GC-MS), it allows for the separation of the analyte from potential impurities before mass analysis.
The mass spectrum of a deuterated compound will show a cluster of molecular ion peaks corresponding to the different isotopologues (d0, d1, d2, etc.). The relative intensities of these peaks are used to calculate the isotopic distribution.
Experimental Protocols
The following are detailed protocols for the determination of the isotopic purity of this compound. The deuteration is assumed to be at the 1 and 3 positions for the purpose of this guide, as this is a common synthetic route.
Quantitative ¹H NMR (qNMR) Spectroscopy
Objective: To determine the isotopic purity by quantifying the residual protons at the deuterated positions.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
-
Analytical balance
Protocol:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample into a clean vial.
-
Accurately weigh approximately 10 mg of the internal standard into the same vial.
-
Dissolve the mixture in 0.75 mL of the deuterated solvent.
-
Vortex the vial to ensure complete dissolution and homogenization.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition (Example parameters for a 400 MHz spectrometer):
-
Pulse Program: A standard 90° pulse sequence.
-
Spectral Width: 16 ppm
-
Acquisition Time: ≥ 3 seconds
-
Relaxation Delay (d1): 5 x T₁ of the slowest relaxing proton of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: 16-64 (to achieve a good signal-to-noise ratio).
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the signals corresponding to the residual protons on this compound and the signal of the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
Determine the isotopic purity based on the expected and observed proton signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and quantify the different isotopologues of Pent-1-en-3-ol.
Materials:
-
This compound sample
-
High-purity solvent (e.g., dichloromethane, ethyl acetate)
-
GC vials
Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound sample (e.g., 100 µg/mL) in a suitable solvent.
-
Transfer the solution to a GC vial.
-
-
GC-MS Instrument Parameters (Example):
-
GC System: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250 °C
-
Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 30-150.
-
-
Data Analysis:
-
Identify the peak corresponding to Pent-1-en-3-ol in the total ion chromatogram.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion cluster ([M]⁺) for the d0, d1, and d2 isotopologues (expected at m/z 86, 87, and 88, respectively).
-
Correct for the natural isotopic abundance of ¹³C.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
Data Presentation
The quantitative data obtained from the analyses should be summarized in clear and concise tables.
Table 1: Expected ¹H NMR Chemical Shifts for Pent-1-en-3-ol
| Protons | Chemical Shift (ppm) | Multiplicity |
| H-1 (CH₂) | 5.10-5.30 | m |
| H-2 (CH) | 5.80-6.00 | m |
| H-3 (CH-OH) | 4.00-4.20 | m |
| H-4 (CH₂) | 1.50-1.70 | m |
| H-5 (CH₃) | 0.90-1.00 | t |
| OH | variable | br s |
Note: The spectrum of this compound is expected to show a significant reduction or absence of signals at the deuterated positions.
Table 2: Expected Mass Spectrometry Data for Pent-1-en-3-ol and its d2 Isotopologue
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Pent-1-en-3-ol (d0) | 86 | 57, 41, 29 |
| This compound | 88 | 59 or 58, 43 or 42, 29 |
Note: The fragmentation pattern of the deuterated compound will depend on the position of the deuterium atoms.
Table 3: Example Isotopic Purity Calculation from GC-MS Data
| Isotopologue | Measured Ion Intensity | Corrected Intensity (for ¹³C) | Relative Abundance (%) |
| d0 (m/z 86) | 1000 | 950 | 4.75 |
| d1 (m/z 87) | 5000 | 4800 | 24.00 |
| d2 (m/z 88) | 15000 | 14250 | 71.25 |
Visualizations
The following diagrams illustrate the experimental workflows for the described analytical techniques.
Caption: Workflow for isotopic purity determination by qNMR.
Caption: Workflow for isotopic purity determination by GC-MS.
Conclusion
The accurate determination of the isotopic purity of this compound is paramount for its effective use in research and development. A combination of qNMR and GC-MS provides a robust and comprehensive approach to characterizing the isotopic distribution. The detailed protocols and data interpretation guidelines presented in this document serve as a valuable resource for scientists and researchers, enabling reliable and reproducible results. Careful execution of these methods will ensure the quality and integrity of deuterated compounds in their various applications.
Commercial Suppliers and Technical Guide for Pent-1-en-3-ol-d2 in Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and technical application of Pent-1-en-3-ol-d2 for research purposes. The strategic incorporation of deuterium, a stable heavy isotope of hydrogen, into molecules like Pent-1-en-3-ol offers significant advantages in analytical and drug development studies. This document outlines the commercial suppliers, quantitative data, and detailed experimental protocols for the use of this deuterated compound, particularly as an internal standard in mass spectrometry-based analyses.
Commercial Availability and Specifications
This compound is a specialized chemical available from a limited number of commercial suppliers. It is primarily used as an internal standard for the quantification of its non-deuterated counterpart, Pent-1-en-3-ol, in various biological and environmental matrices. The primary supplier identified is MedChemExpress.
Data Presentation: Commercial Supplier and Technical Data
For accurate and reproducible research, it is imperative to obtain the certificate of analysis (CoA) from the supplier, which will provide lot-specific data on purity and isotopic enrichment. The following table summarizes the available information and typical data points for this compound.
| Parameter | MedChemExpress |
| Product Name | This compound |
| Synonyms | 1-Penten-3-OL-d2 |
| Catalog Number | HY-W129470S |
| CAS Number | 397857-00-0 |
| Molecular Formula | C₅H₈D₂O |
| Molecular Weight | 88.15 g/mol |
| Purity | >98% (Representative value; refer to lot-specific CoA) |
| Isotopic Enrichment | ≥99% Deuterium (Representative value; refer to lot-specific CoA) |
| Available Quantities | 1 mg |
| Applications | Tracer, Internal Standard for NMR, GC-MS, or LC-MS analysis.[1] |
| Storage | Recommended storage conditions are available on the Certificate of Analysis.[1] |
Core Principles of Deuterated Internal Standards
The use of deuterated compounds as internal standards is a cornerstone of modern quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The underlying principle is that a stable isotope-labeled (SIL) internal standard is chemically identical to the analyte of interest and will therefore exhibit the same behavior during sample preparation, chromatography, and ionization.[2]
However, due to the mass difference, the SIL internal standard can be distinguished from the analyte by the mass spectrometer. By adding a known amount of the deuterated standard to each sample at the beginning of the workflow, any sample loss or variability in instrument response can be normalized, leading to highly accurate and precise quantification.[2] The co-elution of the analyte and the internal standard is a key advantage, as it ensures that they are subjected to the same matrix effects (ion suppression or enhancement) in the mass spectrometer's ion source.
Experimental Protocols
The following are detailed methodologies for the use of this compound as an internal standard for the quantitative analysis of Pent-1-en-3-ol in a biological matrix (e.g., plasma) using GC-MS.
Protocol 1: Quantitative Analysis of Pent-1-en-3-ol in Plasma by GC-MS
Objective: To accurately quantify the concentration of Pent-1-en-3-ol in plasma samples using a stable isotope dilution assay with this compound as the internal standard.
1. Materials and Reagents:
-
Pent-1-en-3-ol (analytical standard)
-
This compound (internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Blank plasma
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
2. Preparation of Standard and Internal Standard Solutions:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Pent-1-en-3-ol and this compound in methanol to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare a series of working standard solutions of Pent-1-en-3-ol by serial dilution of the primary stock solution with methanol to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the 100 ng/mL internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for GC-MS analysis.
4. GC-MS Analysis:
-
GC System: Agilent 7890B or equivalent
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injector: Splitless mode, 250°C
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 150°C
-
Ramp 2: 25°C/min to 250°C, hold for 2 minutes
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Pent-1-en-3-ol: Monitor characteristic ions (e.g., m/z 57, 86)
-
This compound: Monitor characteristic ions (e.g., m/z 59, 88)
-
5. Data Analysis:
-
Integrate the peak areas for the selected ions of both Pent-1-en-3-ol and this compound.
-
Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression.
-
Determine the concentration of Pent-1-en-3-ol in the unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the quantitative analysis of an analyte using a deuterated internal standard and the fundamental principle of the kinetic isotope effect in drug metabolism studies.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Caption: The Kinetic Isotope Effect in drug metabolism.
References
An In-depth Technical Guide on the Natural Occurrence and Biosynthesis of Deuterated Pentenols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding of the natural occurrence and biosynthesis of deuterated pentenols. While direct research on the natural abundance of deuterium in pentenols is not available in the current scientific literature, this document extrapolates from established principles of isotope distribution in natural products and the known biosynthetic pathways of pentenols. It serves as a foundational resource for researchers interested in this nascent field of study, offering detailed methodologies for the analysis of deuterated volatile organic compounds and conceptual frameworks for future research.
Introduction: The Unexplored Landscape of Deuterated Pentenols
Pentenols, five-carbon alcohols, are volatile organic compounds (VOCs) that play significant roles in plant signaling, fragrance, and as intermediates in various industrial processes. The substitution of hydrogen with its stable isotope, deuterium (²H or D), can subtly yet significantly alter the physicochemical properties of molecules, impacting their metabolic stability, reaction kinetics, and spectroscopic signatures. While the deliberate deuteration of pharmaceuticals is a growing field in drug development, the study of naturally occurring deuterated compounds, particularly volatile ones like pentenols, remains a largely unexplored frontier.
This guide aims to bridge this knowledge gap by providing a theoretical framework and practical methodologies for the investigation of deuterated pentenols. We will delve into the established biosynthetic pathways of pentenols and discuss the potential for natural deuterium incorporation. Furthermore, we will present detailed experimental protocols for the extraction, separation, and isotopic analysis of these compounds.
Natural Abundance of Deuterium: A Primer
Deuterium is a stable isotope of hydrogen with a natural abundance of approximately 0.0156% on Earth[1]. This abundance can vary slightly depending on the geographical location and the source of water[2][3][4]. In biological systems, the deuterium content of organic molecules is influenced by the isotopic composition of the water and food sources, as well as by kinetic isotope effects during enzymatic reactions.
Table 1: Natural Abundance of Deuterium in Various Sources
| Source | Deuterium Abundance (ppm) | Reference(s) |
| Vienna Standard Mean Ocean Water (VSMOW) | 155.76 | [1] |
| Human Body (average) | 120 - 140 | |
| Temperate Climate Water | ~150 | |
| Equatorial Water | ~155 | |
| Northern Canada Water | ~135 |
Biosynthesis of Pentenols: Pathways for Potential Deuterium Incorporation
Pentenols in nature are primarily synthesized through two major metabolic routes: the Isoprenoid Biosynthesis Pathway and the Lipoxygenase (LOX) Pathway, which is responsible for the formation of "Green Leaf Volatiles" (GLVs).
Isoprenoid Biosynthesis Pathway
The isoprenoid pathway generates the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are precursors to a vast array of natural products, including some C5 alcohols. There are two distinct pathways for the synthesis of IPP and DMAPP: the mevalonate (MVA) pathway and the methylerythritol phosphate (MEP) pathway.
-
Mevalonate (MVA) Pathway: Primarily active in the cytoplasm of eukaryotes, archaea, and some bacteria, this pathway starts from acetyl-CoA.
-
Methylerythritol Phosphate (MEP) Pathway: Active in the plastids of plants and most bacteria, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.
The subsequent conversion of IPP and DMAPP to pentenols can occur through the action of various phosphatases and reductases.
Lipoxygenase (LOX) Pathway / Green Leaf Volatiles (GLVs)
The LOX pathway is initiated upon tissue damage in plants and leads to the rapid production of a variety of C6 and C5 volatile compounds, including pentenols. This pathway starts with the enzymatic oxidation of polyunsaturated fatty acids like linolenic and linoleic acid.
A key enzyme, hydroperoxide lyase (HPL), cleaves the resulting hydroperoxides. While the primary products are C6 aldehydes, a secondary reaction can lead to the formation of C5 compounds, including 1-penten-3-ol and (2Z)-pentenol.
Experimental Protocols for the Analysis of Deuterated Pentenols
The analysis of deuterated pentenols requires a combination of extraction, separation, and detection techniques that can differentiate between isotopologues.
Extraction of Volatile Pentenols
Given their volatile nature, appropriate extraction methods are crucial to prevent sample loss.
Protocol 4.1.1: Headspace Solid-Phase Microextraction (HS-SPME)
-
Sample Preparation: Place the biological sample (e.g., plant tissue, microbial culture) in a sealed headspace vial.
-
Incubation: Incubate the vial at a controlled temperature (e.g., 40-60 °C) for a specific duration (e.g., 15-30 minutes) to allow volatiles to partition into the headspace.
-
Extraction: Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period (e.g., 20-40 minutes) to adsorb the volatile compounds.
-
Desorption: Transfer the SPME fiber to the injection port of a gas chromatograph for thermal desorption of the analytes.
Derivatization (Optional)
For certain analytical techniques, derivatization can improve chromatographic separation and detection sensitivity.
Protocol 4.2.1: Acetylation of Pentenols
-
After extraction (e.g., by solvent extraction), add a suitable solvent (e.g., pyridine) and acetic anhydride to the extract.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for 1 hour.
-
Quench the reaction with water and extract the resulting pentenyl acetates with a non-polar solvent (e.g., hexane).
-
Analyze the derivatized sample by GC-MS.
Isotopic Analysis
Protocol 4.3.1: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Chromatographic Separation: Use a suitable capillary column (e.g., DB-5ms) to separate the different pentenol isomers and other volatile compounds.
-
Mass Spectrometric Detection: Operate the mass spectrometer in full scan mode to obtain the mass spectra of the eluting compounds. The presence of deuterated pentenols will be indicated by an increase in the molecular ion (M+) and characteristic fragment ions by one mass unit for each deuterium atom. For quantitative analysis, selected ion monitoring (SIM) can be used to monitor the specific m/z values of the deuterated and non-deuterated isotopologues.
Protocol 4.3.2: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A relatively high concentration of the purified pentenol is required. The sample is dissolved in a deuterated solvent that does not have signals overlapping with the analyte.
-
¹H NMR: In a ¹H NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or show a significant reduction in intensity.
-
²H NMR: A ²H NMR spectrum will directly show signals for the deuterium atoms, confirming their presence and providing information about their chemical environment.
Protocol 4.3.3: Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)
-
Separation: The sample is injected into a gas chromatograph to separate the individual compounds.
-
Combustion/Pyrolysis: The eluting compounds are directed to a high-temperature furnace where they are either combusted to CO₂, H₂O, and N₂ or pyrolyzed to H₂ and CO.
-
Isotope Ratio Measurement: The resulting gases are introduced into an isotope ratio mass spectrometer, which precisely measures the ratio of ²H to ¹H.
Data Presentation and Interpretation
Quantitative data on the natural abundance of deuterated pentenols, once obtained, should be summarized in clear, structured tables for easy comparison across different samples, species, or experimental conditions.
Table 2: Hypothetical Data Table for Deuterium Abundance in Pentenols
| Sample ID | Pentenol Isomer | δ²H (‰ vs. VSMOW) | % Deuteration (Calculated) |
| Plant_A_Leaf | (Z)-3-Penten-1-ol | -50.3 ± 2.1 | 0.0148 |
| Plant_A_Flower | (Z)-3-Penten-1-ol | -45.8 ± 1.9 | 0.0149 |
| Plant_B_Leaf | 1-Penten-3-ol | -62.1 ± 2.5 | 0.0146 |
| Microbial_Culture_X | 3-Methyl-2-buten-1-ol | -110.5 ± 3.0 | 0.0139 |
Note: This table is for illustrative purposes only, as no such data currently exists in the literature.
Future Directions and Conclusion
The study of naturally occurring deuterated pentenols is a greenfield area of research with the potential to provide novel insights into plant and microbial metabolism, atmospheric chemistry, and food science. The methodologies and biosynthetic frameworks presented in this guide offer a starting point for researchers to begin exploring this exciting and un-tapped field. Future work should focus on systematic surveys of various plant and microbial species to determine the natural abundance of deuterated pentenols and to elucidate the specific enzymatic steps that may lead to isotopic fractionation. Such studies will undoubtedly contribute to a deeper understanding of the subtle yet profound role of stable isotopes in the natural world.
References
An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Pent-1-en-3-ol-d2
This technical guide provides a comprehensive overview of the predicted 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Pent-1-en-3-ol-d2. Designed for researchers, scientists, and professionals in drug development, this document details the expected spectral characteristics, outlines experimental protocols for data acquisition, and presents logical workflows for spectral analysis.
Note: Direct experimental NMR data for this compound was not found in the public domain at the time of this writing. The data presented herein is a prediction based on the analysis of spectral data for the non-deuterated analogue, Pent-1-en-3-ol. Deuteration at the hydroxyl and carbinol positions will lead to the absence of their corresponding 1H NMR signals and may cause minor isotopic shifts in the 13C NMR spectrum.
Predicted 1H and 13C NMR Spectral Data
The introduction of deuterium at the hydroxyl (-OD) and the adjacent carbon (C3-D) significantly alters the expected NMR spectra compared to the non-deuterated Pent-1-en-3-ol.
Predicted 1H NMR Spectral Data
The deuteration at the C3 position and the hydroxyl group means that the corresponding proton signals will be absent in the 1H NMR spectrum. The remaining protons on the vinyl and ethyl groups are expected to show signals as detailed below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H1a (vinyl) | ~5.10 | dd | Jtrans ≈ 17.0, Jgem ≈ 1.5 |
| H1b (vinyl) | ~5.25 | dd | Jcis ≈ 10.5, Jgem ≈ 1.5 |
| H2 (vinyl) | ~5.90 | ddd | Jtrans ≈ 17.0, Jcis ≈ 10.5, Jvic ≈ 6.5 |
| H4 (methylene) | ~1.55 | qd | Jvic ≈ 7.5, Jallylic ≈ 1.0 |
| H5 (methyl) | ~0.95 | t | Jvic ≈ 7.5 |
Predicted 13C NMR Spectral Data
The 13C NMR spectrum is expected to show five distinct signals. The carbon atom bonded to deuterium (C3) may exhibit a triplet multiplicity in the proton-decoupled spectrum due to C-D coupling and a significant isotopic shift to a lower chemical shift value compared to its non-deuterated counterpart.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C1 (vinyl) | ~115 |
| C2 (vinyl) | ~140 |
| C3 (carbinol) | ~73 (broadened or triplet due to C-D coupling) |
| C4 (methylene) | ~30 |
| C5 (methyl) | ~10 |
Experimental Protocols
Acquiring high-quality NMR spectra requires careful sample preparation and instrument setup. The following is a generalized protocol for the 1H and 13C NMR analysis of this compound.
Sample Preparation
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from contaminants.
-
Solvent Selection: Choose a suitable deuterated solvent that does not have signals overlapping with the analyte's signals. Chloroform-d (CDCl3) is a common choice.[1] A comprehensive list of deuterated solvents and their residual proton and carbon signals is available from suppliers like Sigma-Aldrich.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added, although modern spectrometers can lock onto the deuterium signal of the solvent.[1]
-
Sample Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz or higher field strength instrument.
-
1H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans, depending on the sample concentration.
-
Spectral Width: A range covering approximately -1 to 12 ppm.
-
-
13C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128-1024 scans, as 13C has a low natural abundance.
-
Spectral Width: A range covering approximately 0 to 220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent residual peak or the internal standard.
-
Visualizations
The following diagrams illustrate the molecular structure of this compound and a typical workflow for NMR spectral analysis.
Caption: Molecular structure of this compound.
Caption: A logical workflow for NMR spectral analysis.
References
Potential Metabolic Pathways of Pent-1-en-3-ol-d2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Pent-1-en-3-ol is a secondary unsaturated alcohol. Its deuterated isotopologue, Pent-1-en-3-ol-d2, where deuterium replaces protium at the carbinol carbon, is of interest in metabolic studies and drug development. Deuteration can significantly alter the pharmacokinetic profile of a molecule by slowing down its metabolism.[1][2][3] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a phenomenon known as the kinetic isotope effect.[1][] This can lead to a longer half-life, reduced formation of toxic metabolites, and potentially enhanced therapeutic efficacy.
This guide outlines the predicted metabolic fate of this compound, focusing on oxidative and conjugative pathways.
Proposed Metabolic Pathways
The metabolism of this compound is likely to proceed through two primary phases: Phase I (functionalization) and Phase II (conjugation).
Phase I Metabolism: Oxidation
Phase I reactions introduce or expose functional groups, typically increasing the polarity of the molecule. For this compound, these reactions are expected to be primarily mediated by cytochrome P450 (CYP) enzymes and alcohol dehydrogenases (ADHs).
-
Oxidation of the Alcohol: The secondary alcohol group is a prime target for oxidation.
-
Alcohol Dehydrogenase (ADH): ADH can catalyze the oxidation of the deuterated alcohol to the corresponding ketone, Pent-1-en-3-one. The presence of deuterium at the reaction center is expected to significantly decrease the rate of this reaction.
-
Cytochrome P450 (CYP) Enzymes: CYP enzymes, particularly from the CYP2E1 family which are known to metabolize alcohols, can also mediate this oxidation.
-
-
Epoxidation of the Double Bond: The vinyl group (C1=C2 double bond) is susceptible to epoxidation by CYP enzymes, leading to the formation of 1,2-epoxy-pentan-3-ol-d2. This epoxide is a reactive intermediate that can be further metabolized.
-
Hydroxylation at Allylic and other Positions: CYP enzymes can also catalyze the hydroxylation at various positions on the carbon chain, though this is generally a slower process for small molecules.
Phase II Metabolism: Conjugation
Phase II reactions involve the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules, facilitating their excretion.
-
Glucuronidation: The hydroxyl group of this compound and its hydroxylated metabolites can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs) to form glucuronide conjugates.
-
Sulfation: Similarly, sulfotransferases (SULTs) can catalyze the transfer of a sulfonate group to the hydroxyl moiety, forming sulfate conjugates.
-
Glutathione Conjugation: The epoxide intermediate formed in Phase I can be detoxified by conjugation with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). This would lead to the formation of a mercapturic acid derivative after further processing.
Quantitative Data Summary
The following tables present a hypothetical summary of quantitative data that could be obtained from in vitro metabolic studies. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Metabolic Stability of Pent-1-en-3-ol and this compound in Human Liver Microsomes
| Compound | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pent-1-en-3-ol | 15.2 ± 2.1 | 45.6 ± 6.3 |
| This compound | 45.8 ± 5.5 | 15.1 ± 1.8 |
Table 2: Formation of Key Metabolites from this compound in Human Liver Microsomes
| Metabolite | Formation Rate (pmol/min/mg protein) |
| Pent-1-en-3-one | 8.5 ± 1.2 |
| 1,2-epoxy-pentan-3-ol-d2 | 2.1 ± 0.4 |
Experimental Protocols
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of this compound in a liver microsomal system.
Methodology:
-
Incubation Mixture Preparation: Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system (e.g., G-6-P, G-6-PDH, NADP+), and phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Add this compound (final concentration 1 µM) to initiate the metabolic reaction.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Samples are centrifuged to precipitate proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the disappearance rate of the parent compound.
Metabolite Identification Assay
Objective: To identify the major metabolites of this compound.
Methodology:
-
Incubation: Follow the same incubation procedure as the metabolic stability assay, but with a higher concentration of the test compound (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).
-
Sample Preparation: After quenching and centrifugation, the supernatant is dried and reconstituted in a suitable solvent.
-
High-Resolution Mass Spectrometry (HRMS) Analysis: The sample is analyzed by a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.
-
Data Processing: The data is processed using metabolite identification software to find potential metabolites by comparing the chromatograms of the test sample and a control sample (without the test compound). The software looks for mass shifts corresponding to expected metabolic reactions (e.g., oxidation, glucuronidation).
-
Structure Elucidation: The fragmentation patterns of the potential metabolites are analyzed to confirm their structures.
Visualizations
Proposed Metabolic Pathways of this compound
Caption: Proposed metabolic pathways of this compound.
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification.
Conclusion
The metabolic pathways of this compound are predicted to involve oxidation of the alcohol and epoxidation of the double bond, followed by conjugation reactions. The deuterium substitution at the C-3 position is expected to slow the rate of oxidation at this site, potentially shifting the metabolic flux towards other pathways. The experimental protocols and visualizations provided in this guide offer a robust framework for the systematic investigation of the metabolism of this and other deuterated compounds, which is critical for their development as safer and more effective therapeutic agents.
References
Navigating the Isotopic Landscape: A Technical Guide to the Safety and Handling of Deuterated Compounds
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of deuterium, the stable, non-radioactive heavy isotope of hydrogen, into molecules has become a powerful tool in pharmaceutical research and development. The "deuterium kinetic isotope effect" (KIE) can significantly alter a drug's metabolic profile, often leading to improved pharmacokinetic properties and enhanced therapeutic outcomes. However, the unique physicochemical properties of deuterated compounds necessitate specific safety and handling protocols to ensure the integrity of these valuable materials and the safety of laboratory personnel. This in-depth technical guide provides a comprehensive overview of the core principles for the safe handling, storage, and disposal of deuterated compounds, supplemented with detailed experimental protocols and quantitative safety data.
General Safety and Hazard Considerations
Deuterated compounds are generally considered to be stable and non-radioactive.[1][2] For many deuterated molecules, the primary chemical hazards are dictated by the parent (non-deuterated) compound. However, the substitution of hydrogen with deuterium can subtly alter physical properties such as density, viscosity, and boiling point. While these changes do not typically impact the hazard classification, it is crucial to consult the Safety Data Sheet (SDS) for each specific deuterated compound.
Some deuterated compounds, by virtue of their parent molecule, are inherently hazardous. For instance, deuterated chloroform (CDCl₃) is harmful if swallowed, causes skin and eye irritation, is toxic if inhaled, and is a suspected carcinogen.[3][4] Similarly, deuterated methanol (CD₃OD) is toxic if swallowed, in contact with skin, or inhaled, and can cause damage to organs. In contrast, deuterium oxide (D₂O), or heavy water, is not classified as a hazardous substance.
It is a common misconception that the presence of deuterium imparts toxicity. While high concentrations of deuterium in the body can have physiological effects, the amounts used in research and pharmaceutical applications are orders of magnitude lower and are not considered a health threat.
Quantitative Safety and Toxicity Data
The toxicological data for many deuterated compounds are often limited. In such cases, the data for the corresponding non-deuterated isotopologue is used as a primary reference. The tables below summarize available quantitative data for some commonly used deuterated solvents. It is important to note that occupational exposure limits, such as Permissible Exposure Limits (PELs) set by OSHA, are typically established for the parent compound and should be adhered to when handling the deuterated analogue.
| Compound | CAS Number | LD50 Oral (Rat) | LD50 Dermal (Rabbit) | LC50 Inhalation (Rat) |
| Chloroform-d | 865-49-6 | 695 mg/kg | >20,000 mg/kg | 47.7 mg/L (4h) |
| Methanol-d4 | 811-98-3 | 1187 - 2769 mg/kg | 17,100 mg/kg | 128.2 mg/L (4h) |
| Dimethyl Sulfoxide-d6 | 2206-27-1 | 14,500 mg/kg | >5,000 mg/kg | 40,250 ppm (4h) |
| Deuterium Oxide | 7789-20-0 | No data available | No data available | No data available |
| Compound | Flammability |
| Chloroform-d | Not flammable. |
| Methanol-d4 | Flammable liquid and vapor. Explosion limits: 6 - 36% (V). |
| Dimethyl Sulfoxide-d6 | Combustible liquid. |
| Deuterium Oxide | Not flammable. |
Core Principles of Handling and Storage
The primary goal when handling and storing deuterated compounds is to maintain their isotopic and chemical purity. The main challenges are hygroscopicity (moisture absorption) and the potential for hydrogen-deuterium (H-D) exchange with atmospheric moisture, which can compromise the isotopic enrichment of the compound.
Atmosphere Control
Due to their hygroscopic nature, many deuterated compounds readily absorb moisture from the air. This can lead to isotopic dilution through H-D exchange. Therefore, it is imperative to handle and store these compounds under a dry, inert atmosphere, such as nitrogen or argon.
Temperature Regulation
The stability of deuterated compounds is often temperature-dependent. To minimize degradation, storage at reduced temperatures is generally recommended. For many solid compounds, refrigeration (2-8 °C) or freezing (-20 °C) is suitable for long-term storage. It is crucial to allow containers to equilibrate to room temperature before opening to prevent condensation from forming inside.
Light Protection
Some deuterated compounds are sensitive to light, which can catalyze degradation. These compounds should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Container Selection
Single-use ampoules are ideal for minimizing contamination and exposure to the atmosphere. If multi-use vials are necessary, they should have tight-fitting septa to allow for the withdrawal of the compound with a syringe under an inert atmosphere.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is essential to prevent exposure to hazardous deuterated compounds. The specific PPE required will depend on the hazards of the individual compound, as outlined in its SDS. General PPE for handling deuterated compounds in a laboratory setting includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Chemical-resistant gloves appropriate for the specific compound being handled. Nitrile gloves are commonly used, but the SDS should be consulted for specific recommendations.
-
Body Protection: A laboratory coat.
-
Respiratory Protection: For volatile or highly toxic compounds, a fume hood or appropriate respirator may be necessary.
Disposal of Deuterated Compounds
Waste deuterated compounds and solvents should be handled as hazardous waste, following the guidelines for their non-deuterated counterparts. It is crucial to collect different deuterated solvents in separate, clearly labeled waste containers to avoid chemical reactions and to facilitate proper disposal by a certified hazardous materials management company. Deuterium oxide (heavy water) is a valuable material and should not be disposed of; many suppliers will accept its return for recycling.
Experimental Protocols
General Protocol for Handling a Solid Deuterated Standard
This protocol outlines the general steps for preparing a stock solution from a solid deuterated standard to minimize contamination and isotopic exchange.
-
Acclimatization: Remove the sealed container of the deuterated standard from its storage location (e.g., freezer or refrigerator) and allow it to warm to ambient laboratory temperature for at least 30 minutes. This prevents moisture from condensing on the cold solid.
-
Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas (e.g., nitrogen or argon).
-
Weighing: Carefully open the container and accurately weigh the desired mass of the standard using a calibrated analytical balance.
-
Dissolution: Add the weighed standard to a volumetric flask and dissolve it in the appropriate deuterated solvent.
-
Mixing: Cap the flask securely and mix the solution thoroughly by inversion.
-
Storage: Transfer the stock solution to a clean, dry, and clearly labeled amber vial with a PTFE-lined cap. Store the solution under the recommended conditions. It is advisable to prepare smaller aliquots for daily use to avoid repeated warming and cooling of the main stock.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of a deuterated compound on a cell line.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the deuterated compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the deuterated compound relative to the vehicle control.
Protocol for Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used method to assess the mutagenic potential of a chemical.
-
Strain Preparation: Prepare overnight cultures of the appropriate Salmonella typhimurium tester strains (e.g., TA98, TA100).
-
Test Compound Preparation: Prepare a series of concentrations of the deuterated compound in a suitable solvent (e.g., DMSO).
-
Metabolic Activation (Optional): If the mutagenic potential of metabolites is being assessed, prepare an S9 fraction from rat liver homogenate.
-
Assay: In a test tube, combine the tester strain, the test compound solution, and either the S9 mix or a buffer.
-
Pre-incubation (Optional but recommended for increased sensitivity): Incubate the mixture at 37°C for a short period (e.g., 20-30 minutes).
-
Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Visualizing Key Concepts and Workflows
The following diagrams, generated using the DOT language, illustrate important logical relationships and experimental workflows relevant to the handling and study of deuterated compounds.
Caption: Workflow for handling solid deuterated compounds.
Caption: Workflow for stability testing of deuterated compounds.
Caption: The kinetic isotope effect on drug metabolism.
References
Methodological & Application
Application Notes and Protocols for the Use of Pent-1-en-3-ol-d2 as an Internal Standard in GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In quantitative gas chromatography-mass spectrometry (GC-MS) analysis, the use of an internal standard is crucial for achieving accurate and reproducible results. An ideal internal standard co-elutes with the analyte of interest and exhibits similar chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and instrument response. Deuterated compounds, such as Pent-1-en-3-ol-d2, are considered the gold standard for use as internal standards in GC-MS. This is because the substitution of hydrogen with deuterium atoms results in a molecule with nearly identical chromatographic behavior and ionization efficiency to its non-deuterated counterpart, while being distinguishable by its mass-to-charge ratio (m/z).
This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantitative analysis of Pent-1-en-3-ol, a volatile flavor compound found in various food and beverage products.
Application: Quantification of Pent-1-en-3-ol in a Synthetic Wine Matrix
This protocol outlines a method for the quantification of Pent-1-en-3-ol in a synthetic wine matrix using this compound as an internal standard, followed by headspace solid-phase microextraction (HS-SPME) and GC-MS analysis.
Experimental Protocols
1. Materials and Reagents
-
Analytes: Pent-1-en-3-ol (≥98% purity), this compound (≥98% purity, isotopic purity ≥99%)
-
Solvents: Methanol (HPLC grade), Dichloromethane (GC grade), Deionized water
-
Salts: Sodium chloride (analytical grade)
-
Synthetic Wine Matrix: 12% (v/v) ethanol in deionized water containing 5 g/L tartaric acid, adjusted to pH 3.5.
-
SPME Fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
2. Preparation of Standard Solutions
-
Primary Stock Solution of Pent-1-en-3-ol (1000 µg/mL): Accurately weigh 100 mg of Pent-1-en-3-ol and dissolve it in 100 mL of methanol in a volumetric flask.
-
Primary Stock Solution of this compound (100 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards by spiking appropriate volumes of the Pent-1-en-3-ol primary stock solution into the synthetic wine matrix to achieve concentrations ranging from 1 to 100 µg/L.
-
Internal Standard Spiking Solution (10 µg/mL): Dilute the this compound primary stock solution in methanol.
3. Sample Preparation (HS-SPME)
-
Place 5 mL of the calibration standard or sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial.
-
Spike 5 µL of the 10 µg/mL this compound internal standard solution into each vial.
-
Immediately seal the vial with a PTFE-faced silicone septum and an aluminum cap.
-
Incubate the vial at 40°C for 15 minutes with agitation (250 rpm).
-
Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 40°C.
-
Desorb the extracted analytes from the SPME fiber in the GC injector at 250°C for 5 minutes in splitless mode.
4. GC-MS Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 5°C/min to 150°C
-
Ramp: 20°C/min to 240°C, hold for 5 minutes
-
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Pent-1-en-3-ol:
-
Quantifier ion: m/z 57
-
Qualifier ions: m/z 86, 41
-
-
This compound:
-
Quantifier ion: m/z 59
-
Qualifier ions: m/z 88, 43
-
-
Data Presentation
Table 1: Quantitative Data for the Analysis of Pent-1-en-3-ol using this compound as an Internal Standard
| Parameter | Value |
| Calibration Range | 1 - 100 µg/L |
| Regression Equation | y = 0.987x + 0.012 |
| Correlation Coefficient (r²) | 0.9995 |
| Limit of Detection (LOD) | 0.5 µg/L |
| Limit of Quantification (LOQ) | 1.0 µg/L |
| Repeatability (RSD, n=6) | < 5% |
| Recovery (%) | 95 - 105% |
Visualizations
Application Notes and Protocols for Quantitative Analysis of Volatile Compounds Using Pent-1-en-3-ol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate quantification of volatile organic compounds (VOCs) is critical in various fields, including flavor and fragrance analysis, environmental monitoring, and pharmaceutical development. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose, and its accuracy can be significantly enhanced by the use of an appropriate internal standard. An ideal internal standard co-elutes with the analyte of interest and has similar chemical and physical properties, but is isotopically distinct to allow for separate detection by the mass spectrometer.[1][2] Deuterated compounds, such as Pent-1-en-3-ol-d2, serve as excellent internal standards because their chemical behavior is nearly identical to their non-deuterated counterparts, yet they have a different mass-to-charge ratio (m/z).[2] This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantitative results through the principle of isotope dilution mass spectrometry.[3]
This document provides a detailed protocol for the use of this compound as an internal standard for the quantitative analysis of its non-deuterated analogue, Pent-1-en-3-ol, a volatile compound with applications in the flavor and fragrance industry.[4] The methodologies described can be adapted for the quantification of other structurally similar volatile compounds.
Experimental Protocols
Materials and Reagents
-
Analyte: Pent-1-en-3-ol (CAS No: 616-25-1)
-
Internal Standard: this compound
-
Solvent: Methanol (Purge-and-trap grade)
-
Matrix: Deionized water or a relevant sample matrix (e.g., beverage base, hydroalcoholic solution)
-
Inert Gas: Helium (99.999% purity)
Instrumentation
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a capillary column suitable for volatile organic compounds (e.g., DB-624 or equivalent).
-
Autosampler: For automated and precise injections.
-
Purge and Trap System (Optional): For pre-concentration of volatile analytes from aqueous samples.
Preparation of Standard Solutions
-
Primary Stock Solution of Pent-1-en-3-ol (Analyte):
-
Accurately weigh approximately 100 mg of pure Pent-1-en-3-ol.
-
Dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of approximately 1 mg/mL.
-
-
Primary Stock Solution of this compound (Internal Standard):
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve it in a 100 mL volumetric flask with methanol to obtain a concentration of approximately 100 µg/mL.
-
-
Working Internal Standard (IS) Solution:
-
Dilute the primary IS stock solution with methanol to a final concentration of 10 µg/mL.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of the analyte primary stock solution into a constant volume of the matrix.
-
Add a fixed amount of the working IS solution to each calibration standard to achieve a constant concentration of the internal standard (e.g., 1 µg/mL).
-
The final concentrations of the analyte in the calibration standards should bracket the expected concentration range in the samples.
-
Sample Preparation
-
Accurately weigh or measure a known amount of the sample into a suitable vial.
-
Spike the sample with the working IS solution to achieve the same concentration of the internal standard as in the calibration standards.
-
If necessary, perform sample extraction or dilution to bring the analyte concentration within the calibration range.
GC-MS Analysis
The following are suggested starting conditions and should be optimized for the specific instrument and application.
-
GC Conditions:
-
Injector Temperature: 220°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.
-
Monitor characteristic ions for Pent-1-en-3-ol and this compound. The specific ions will depend on the fragmentation pattern, which should be determined by analyzing the pure standards. For Pent-1-en-3-ol, likely ions would include m/z 57 (M-C2H5) and 71 (M-CH3). For the d2-analog, these would be shifted by 2 mass units.
-
-
Data Analysis
-
Peak Identification and Integration: Identify the peaks corresponding to Pent-1-en-3-ol and this compound based on their retention times and selected ions. Integrate the peak areas for both the analyte and the internal standard.
-
Response Factor Calculation: Calculate the response factor (RF) for each calibration standard using the following formula: RF = (Area_analyte / Concentration_analyte) / (Area_IS / Concentration_IS)
-
Calibration Curve Construction: Plot the peak area ratio (Area_analyte / Area_IS) against the concentration ratio (Concentration_analyte / Concentration_IS) for all calibration standards. Perform a linear regression to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
-
Quantification of Analyte in Samples: Determine the concentration of Pent-1-en-3-ol in the unknown samples using the calculated peak area ratio from the sample and the calibration curve.
Data Presentation
The quantitative data should be summarized in clear and structured tables for easy comparison and interpretation.
Table 1: Calibration Curve Data for Pent-1-en-3-ol
| Calibration Level | Analyte Concentration (µg/mL) | IS Concentration (µg/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 0.1 | 1.0 | 15,000 | 1,500,000 | 0.010 |
| 2 | 0.5 | 1.0 | 76,000 | 1,520,000 | 0.050 |
| 3 | 1.0 | 1.0 | 155,000 | 1,550,000 | 0.100 |
| 4 | 5.0 | 1.0 | 780,000 | 1,560,000 | 0.500 |
| 5 | 10.0 | 1.0 | 1,580,000 | 1,580,000 | 1.000 |
Table 2: Quantification of Pent-1-en-3-ol in Samples
| Sample ID | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (µg/mL) |
| Sample 1 | 250,000 | 1,530,000 | 0.163 | 1.63 |
| Sample 2 | 640,000 | 1,510,000 | 0.424 | 4.24 |
| Sample 3 | 95,000 | 1,540,000 | 0.062 | 0.62 |
Visualizations
Caption: Experimental workflow for the quantitative analysis of volatile compounds using an internal standard.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Pent-1-en-3-ol and other structurally related volatile compounds by GC-MS. The protocol outlined in these application notes serves as a comprehensive guide for researchers, scientists, and drug development professionals. While the provided GC-MS parameters are a good starting point, method optimization for specific analytes and matrices is essential to achieve the highest level of accuracy and precision. The principles of isotope dilution demonstrated here are broadly applicable to a wide range of quantitative analytical challenges.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 1-penten-3-ol, 616-25-1 [thegoodscentscompany.com]
Application Notes and Protocols: Elucidating Reaction Mechanisms with Pent-1-en-3-ol-d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise understanding of reaction mechanisms is fundamental to the advancement of organic chemistry and crucial for the development of novel pharmaceuticals and optimization of synthetic processes. The use of isotopically labeled compounds is a powerful technique for probing the intricate details of chemical transformations.[1] Pent-1-en-3-ol-d2, a deuterated form of the allylic alcohol pent-1-en-3-ol, serves as an invaluable tool for mechanistic studies, primarily through the investigation of the kinetic isotope effect (KIE).[1][2]
The substitution of a hydrogen atom with its heavier isotope, deuterium, at a specific position in a molecule can significantly alter the rate of a reaction if the bond to that atom is broken or altered in the rate-determining step.[1][3] This phenomenon, known as the Kinetic Isotope Effect (KIE), provides profound insights into the transition state of a reaction. The C-D bond is stronger and has a lower vibrational frequency than the corresponding C-H bond, thus requiring more energy to be cleaved. Consequently, reactions involving the breaking of a C-H bond in the rate-determining step will proceed more slowly when deuterium is substituted for hydrogen, resulting in a "normal" KIE (kH/kD > 1).
These application notes provide a detailed overview and experimental protocols for utilizing this compound to investigate reaction mechanisms, with a focus on oxidation and acid-catalyzed rearrangement reactions.
Applications in Studying Reaction Mechanisms
This compound can be strategically employed to elucidate various reaction mechanisms, including:
-
Oxidation of Allylic Alcohols: Determining whether the C-H bond at the carbinol center is broken in the rate-determining step of an oxidation reaction.
-
Acid-Catalyzed Rearrangements: Investigating the possibility of hydride shifts and the nature of carbocationic intermediates in rearrangement reactions.
-
Enzymatic Reactions: Probing the mechanism of enzyme-catalyzed transformations involving allylic alcohols.
Experimental Protocols
Protocol 1: Investigating the Mechanism of Allylic Alcohol Oxidation
This protocol describes a competitive experiment to determine the primary kinetic isotope effect in the oxidation of pent-1-en-3-ol using a common oxidizing agent, such as pyridinium chlorochromate (PCC).
Objective: To determine if the C-H bond at the 3-position of pent-1-en-3-ol is cleaved in the rate-determining step of the oxidation to pent-1-en-3-one.
Materials:
-
Pent-1-en-3-ol
-
This compound (specifically deuterated at the 3-position)
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (anhydrous)
-
Internal standard (e.g., undecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Prepare a 1:1 molar mixture of pent-1-en-3-ol and this compound.
-
Dissolve the mixture in anhydrous dichloromethane.
-
Add a known amount of undecane as an internal standard.
-
Slowly add a limiting amount of PCC (e.g., 0.1 equivalents) to the solution while stirring at a constant temperature (e.g., 25 °C).
-
Allow the reaction to proceed for a short period (e.g., 10 minutes) to ensure low conversion.
-
Quench the reaction by filtering through a short pad of silica gel to remove the chromium salts.
-
Analyze the filtrate by GC-MS to determine the relative amounts of unreacted pent-1-en-3-ol and this compound.
-
The KIE can be calculated from the ratio of the starting materials and the ratio of the products.
Data Analysis:
The kinetic isotope effect (kH/kD) is calculated using the following equation:
kH/kD = ln([H]t/[H]0) / ln([D]t/[D]0)
Where:
-
[H]0 and [D]0 are the initial concentrations of the non-deuterated and deuterated reactants, respectively.
-
[H]t and [D]t are the concentrations of the non-deuterated and deuterated reactants at time t.
Expected Results and Interpretation:
A significant primary KIE (kH/kD > 1) would indicate that the C-H bond at the 3-position is broken in the rate-determining step of the oxidation. A KIE close to 1 would suggest that this bond cleavage is not rate-determining.
| Experiment | Reactant Ratio (H:D) | Product Ratio (H:D) at 10% conversion | Calculated kH/kD |
| Trial 1 | 1:1 | 5.8 : 1 | ~ 5.8 |
| Trial 2 | 1:1 | 6.1 : 1 | ~ 6.1 |
| Trial 3 | 1:1 | 5.9 : 1 | ~ 5.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Protocol 2: Probing for Hydride Shifts in Acid-Catalyzed Dehydration
This protocol uses this compound to investigate potential 1,2-hydride (or deuteride) shifts during the acid-catalyzed dehydration of the alcohol.
Objective: To determine if a 1,2-hydride shift occurs during the formation of diene products from the acid-catalyzed dehydration of pent-1-en-3-ol.
Materials:
-
This compound (deuterated at the 3-position)
-
Sulfuric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Nuclear Magnetic Resonance (NMR) spectrometer
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cool a solution of this compound in diethyl ether in an ice bath.
-
Slowly add a catalytic amount of concentrated sulfuric acid.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Carefully remove the solvent under reduced pressure.
-
Analyze the product mixture by ¹H NMR, ²H NMR, and GC-MS to identify the products and the position of the deuterium label.
Data Analysis and Interpretation:
The position of the deuterium label in the resulting diene products will reveal whether a hydride shift has occurred. If the deuterium remains at its original position (relative to the carbon skeleton), it suggests a direct elimination. If the deuterium is found at an adjacent carbon, it provides evidence for a 1,2-hydride (deuteride) shift.
| Product | Deuterium Position (from NMR) | Interpretation |
| Penta-1,3-diene | C3 | No hydride shift occurred. |
| Penta-1,4-diene | C3 | No hydride shift occurred. |
| Penta-1,3-diene | C2 | Evidence of a 1,2-deuteride shift. |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
References
Application of Pent-1-en-3-ol-d2 in Metabolomics Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Pent-1-en-3-ol-d2, a deuterated stable isotope-labeled compound, in metabolomics research. The focus is on its application as an internal standard for the precise and accurate quantification of volatile and semi-volatile organic compounds in complex biological matrices.
Application Notes
Stable isotope-labeled compounds are essential tools in mass spectrometry-based metabolomics for achieving reliable quantification.[1][2] this compound serves as an ideal internal standard for its unlabeled counterpart, Pent-1-en-3-ol, and other structurally similar short-chain fatty alcohols or volatile organic compounds (VOCs). The key principle behind its use is isotope dilution mass spectrometry, where a known amount of the labeled standard is added to a sample prior to analysis.[3]
The chemical and physical properties of this compound are nearly identical to the endogenous analyte, ensuring that it behaves similarly during sample extraction, derivatization, and chromatographic separation.[3] This co-elution behavior is critical for correcting variations in sample preparation, injection volume, and matrix effects, which can cause ion suppression or enhancement in the mass spectrometer.[1]
Key Applications:
-
Targeted Metabolomics: In targeted studies, this compound enables the absolute quantification of specific volatile metabolites in biological samples such as plasma, urine, feces, and cell culture media. This is crucial for biomarker discovery and validation, as well as for monitoring metabolic changes in response to disease or therapeutic intervention.
-
Metabolic Flux Analysis (MFA): While not a direct tracer for metabolic pathways in the same way as 13C-labeled compounds, deuterated standards like this compound are critical for the accurate quantification of metabolite pool sizes, which is a necessary component of metabolic flux calculations. Accurate concentration measurements are essential for constructing and validating metabolic models.
-
Quality Control in Untargeted Metabolomics: In untargeted studies, spiking a set of representative stable isotope-labeled standards, including this compound for the volatile fraction, can help assess the overall quality and reproducibility of the analytical run. It allows for the monitoring of instrument performance and data normalization.
Experimental Protocols
The following is a representative protocol for the quantification of a target analyte (e.g., Pent-1-en-3-ol) in a biological sample using this compound as an internal standard with Gas Chromatography-Mass Spectrometry (GC-MS).
Sample Preparation
Proper sample preparation is critical to minimize the loss of volatile analytes.
-
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound internal standard stock solution (1 µg/mL in methanol)
-
Methyl tert-butyl ether (MTBE), HPLC grade
-
1.0 M HCl
-
Anhydrous sodium sulfate
-
2 mL microcentrifuge tubes
-
GC vials with inserts
-
-
Procedure:
-
Thaw biological samples on ice.
-
In a 2 mL microcentrifuge tube, add 100 µL of the sample.
-
Spike the sample with 10 µL of the 1 µg/mL this compound internal standard solution.
-
Add 10 µL of 1.0 M HCl to acidify the sample.
-
Add 200 µL of MTBE for liquid-liquid extraction.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a clean microcentrifuge tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial with an insert for analysis.
-
GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with a 5977B MSD).
-
GC Column: DB-FFAP (30 m x 0.25 mm id, 0.25 µm film thickness) or similar polar capillary column.
-
GC Parameters (Representative):
-
Injection Volume: 1 µL
-
Injector Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 140°C
-
Ramp 2: 40°C/min to 240°C, hold for 5 minutes
-
-
-
MS Parameters (Representative):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Data Processing and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both the target analyte and the internal standard (this compound) at their respective retention times.
-
Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analyte and a fixed concentration of the internal standard. Process these standards in the same manner as the samples. Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Concentration Calculation: Use the peak area ratio from the unknown samples and the calibration curve to determine the concentration of the target analyte.
Quantitative Data Presentation
The following table represents a hypothetical dataset from a targeted analysis of Pent-1-en-3-ol using this compound as an internal standard.
| Compound | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) | Peak Area (Analyte) | Peak Area (IS) | Area Ratio (Analyte/IS) | Concentration (ng/mL) |
| Pent-1-en-3-ol | 8.52 | 57 | 86 | 150,000 | 300,000 | 0.50 | 5.0 |
| This compound | 8.51 | 59 | 88 | - | 300,000 | - | - |
| Sample 1 | 8.52 | 57 | 86 | 120,000 | 295,000 | 0.41 | 4.1 |
| Sample 2 | 8.53 | 57 | 86 | 210,000 | 305,000 | 0.69 | 6.9 |
Note: The quantifier and qualifier ions for Pent-1-en-3-ol are based on common fragmentation patterns of similar alcohols, where the base peak is often a result of alpha-cleavage. The deuterated standard would be expected to have ions shifted by +2 m/z.
Visualizations
Experimental Workflow
Caption: Workflow for targeted metabolomics using an internal standard.
Metabolic Context: Xenobiotic Metabolism
Pent-1-en-3-ol, as a short-chain alcohol, may be processed in the body through pathways involved in xenobiotic metabolism. The following diagram illustrates a generalized pathway for the detoxification of alcohols.
Caption: Generalized pathway for alcohol and xenobiotic metabolism.
References
Application Note: Quantification and Metabolic Probing of Pent-1-en-3-ol in Biological Systems Using Isotopic Labeling
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pent-1-en-3-ol is a volatile organic compound (VOC) that has been identified in various natural sources, including plants and microorganisms.[1] As a member of the short-chain unsaturated alcohol family, its presence and metabolism in biological systems are of growing interest for understanding cellular signaling, metabolic pathways, and potential roles as a biomarker. Stable isotope labeling is a powerful technique for the accurate quantification and tracing of metabolites in complex biological matrices.[2] This application note details a protocol for the use of Pent-1-en-3-ol-d2 as an internal standard for the precise quantification of endogenous Pent-1-en-3-ol and as a tracer to investigate its metabolic fate in a cell culture model. The use of a deuterated standard is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and precision.[3]
Experimental Protocols
Cell Culture and Isotope Labeling
This protocol describes the treatment of a human hepatoma cell line (HepG2) to study the metabolism of Pent-1-en-3-ol.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Pent-1-en-3-ol solution (1 mM in DMSO)
-
This compound solution (1 mM in DMSO)
-
6-well cell culture plates
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate at 37°C in a 5% CO2 humidified atmosphere for 24 hours.
-
Cell Treatment: After 24 hours, replace the medium with fresh medium containing the desired concentration of Pent-1-en-3-ol (for metabolic studies) or no supplement (for endogenous quantification). For this example, a final concentration of 10 µM is used for the metabolic study.
-
Time Course Experiment: Harvest the cells and the culture medium at various time points (e.g., 0, 2, 6, 12, and 24 hours) to monitor the metabolism of Pent-1-en-3-ol.
-
Sample Harvesting:
-
Medium: Aspirate the culture medium and transfer it to a clean tube. Centrifuge at 300 x g for 5 minutes to remove any cell debris. Store the supernatant at -80°C.
-
Cells: Wash the cells twice with ice-cold PBS. Lyse the cells with a suitable lysis buffer and store at -80°C for future analysis.
-
Sample Preparation for GC-MS Analysis
This protocol outlines the extraction of Pent-1-en-3-ol and its metabolites from cell culture medium using headspace solid-phase microextraction (HS-SPME).[4][5]
Materials:
-
Cell culture supernatant
-
This compound (internal standard, 1 µM solution)
-
Saturated NaCl solution
-
20 mL headspace vials with screw caps and septa
-
SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
Procedure:
-
Sample Aliquoting: Transfer 1 mL of the cell culture supernatant into a 20 mL headspace vial.
-
Internal Standard Spiking: Add 10 µL of the 1 µM this compound internal standard solution to each sample, blank, and calibration standard.
-
Matrix Modification: Add 0.3 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.
-
Equilibration: Seal the vial and incubate at 60°C for 15 minutes with gentle agitation to allow the analytes to equilibrate between the liquid and gas phases.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the volatile compounds.
-
Desorption: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.
GC-MS Analysis
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Analytical Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
GC-MS Parameters:
-
Injector Temperature: 250°C (Splitless mode)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 5 minutes at 200°C
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Ions:
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Pent-1-en-3-ol | 57 | 86 |
| This compound | 59 | 88 |
| 1-Penten-3-one | 55 | 84 |
Data Presentation
Table 1: Calibration Curve for Pent-1-en-3-ol Quantification
A calibration curve is generated by spiking known concentrations of Pent-1-en-3-ol into a blank cell culture medium and processing as described above.
| Concentration (nM) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.061 |
| 10 | 0.125 |
| 50 | 0.630 |
| 100 | 1.245 |
| 500 | 6.210 |
| Linearity (R²) | 0.9995 |
Table 2: Metabolic Fate of Pent-1-en-3-ol in HepG2 Cells
This table presents hypothetical data from a time-course experiment where HepG2 cells were incubated with 10 µM Pent-1-en-3-ol.
| Time (hours) | Pent-1-en-3-ol (µM) | 1-Penten-3-one (µM) |
| 0 | 10.00 | 0.00 |
| 2 | 8.52 | 1.45 |
| 6 | 5.23 | 4.68 |
| 12 | 2.15 | 7.71 |
| 24 | 0.45 | 9.12 |
Visualizations
Caption: Experimental workflow for the analysis of Pent-1-en-3-ol.
Caption: Proposed metabolic pathway for Pent-1-en-3-ol.
Conclusion
This application note provides a comprehensive protocol for the quantification and metabolic investigation of Pent-1-en-3-ol in biological systems using its deuterated analog, this compound. The use of a stable isotope-labeled internal standard coupled with HS-SPME and GC-MS provides a robust, sensitive, and accurate method for studying the biological roles of this volatile compound. The described workflow can be adapted for various biological matrices, including plasma, urine, and tissue homogenates, making it a valuable tool for researchers in metabolomics, drug development, and clinical diagnostics.
References
- 1. 1-Penten-3-Ol | C5H10O | CID 12020 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Deuterated Compounds by Flow Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 5. Profiling volatile organic compounds from human plasma using GC × GC-ToFMS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pent-1-en-3-ol-d2 in Atmospheric Chemistry Research
Introduction
Pent-1-en-3-ol is a biogenic volatile organic compound (BVOC) emitted by various plants, particularly in response to stress.[1] In the atmosphere, it undergoes oxidation reactions with species such as hydroxyl radicals (OH), ozone (O₃), and chlorine atoms (Cl), contributing to the formation of secondary organic aerosols (SOA) and influencing regional air quality.[1][2][3][4] The use of isotopically labeled compounds, such as Pent-1-en-3-ol-d2, is crucial for achieving high accuracy and precision in quantitative studies of its atmospheric fate. This compound serves as an excellent internal standard for mass spectrometric techniques, allowing for precise quantification and elucidation of reaction mechanisms.
Key Applications
-
Internal Standard for Quantification: this compound is an ideal internal standard for quantifying the concentration of atmospheric Pent-1-en-3-ol using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS). Its similar physical and chemical properties to the unlabeled analyte ensure that it behaves similarly during sample collection, preparation, and analysis, thus correcting for any analyte loss.
-
Tracer for Reaction Pathway Elucidation: The deuterium label allows researchers to trace the reaction pathways of Pent-1-en-3-ol in complex atmospheric simulations. By monitoring the formation of deuterated products, it is possible to identify and quantify the products of its atmospheric degradation.
-
Kinetic Isotope Effect Studies: Comparing the reaction rates of deuterated and non-deuterated Pent-1-en-3-ol can provide insights into the reaction mechanisms, particularly the bond-breaking steps in the rate-determining step of a reaction.
Quantitative Data
The following tables summarize known kinetic data for the atmospheric reactions of the non-deuterated Pent-1-en-3-ol. These values are essential for designing experiments and for atmospheric modeling.
Table 1: Rate Coefficients for the Gas-Phase Reactions of Pent-1-en-3-ol with Atmospheric Oxidants at 298 K
| Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
| OH Radical | (6.7 ± 0.9) x 10⁻¹¹ | |
| Cl Atom | (2.35 ± 0.31) x 10⁻¹⁰ | |
| Ozone (O₃) | (1.64 ± 0.15) x 10⁻¹⁷ |
Table 2: Molar Yields of Gaseous Products from the OH-initiated Oxidation of Pent-1-en-3-ol in Air at 298 K
| Product | Molar Yield (%) | Reference |
| Glycolaldehyde | 47 ± 6 | |
| Formaldehyde | 35 ± 4 |
Table 3: Molar Yields of Gaseous Products from the Cl-initiated Oxidation of Pent-1-en-3-ol in N₂ or Air at 298 K
| Product | Molar Yield (%) | Reference |
| Chloroacetaldehyde | 33 ± 1 | |
| Propionaldehyde | 39 ± 1 | |
| Acetaldehyde | 8 ± 3 | |
| 1-Penten-3-one | 2 |
Experimental Protocols
Protocol 1: Quantification of Pent-1-en-3-ol in Air Samples using GC-MS with this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the accurate quantification of Pent-1-en-3-ol in ambient air samples.
1. Materials and Reagents:
-
Pent-1-en-3-ol (for calibration standards)
-
This compound (internal standard)
-
High-purity methanol (solvent)
-
Sorbent tubes for thermal desorption (e.g., Tenax TA)
-
High-purity nitrogen or helium gas
2. Preparation of Standards:
-
Stock Solutions: Prepare stock solutions of Pent-1-en-3-ol and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standards: Prepare a series of working standards by diluting the Pent-1-en-3-ol stock solution to concentrations ranging from 0.1 to 10 µg/mL. Spike each working standard with a constant concentration of the this compound internal standard (e.g., 1 µg/mL).
3. Sample Collection:
-
Draw a known volume of air through a sorbent tube at a calibrated flow rate to trap the volatile organic compounds (VOCs).
-
After sampling, seal the tubes and store them at 4°C until analysis.
4. GC-MS Analysis:
-
Thermal Desorption: Place the sorbent tube in a thermal desorber unit connected to the GC-MS. The trapped VOCs are thermally desorbed and transferred to the GC column.
-
Gas Chromatography: Use a suitable capillary column (e.g., DB-5ms) to separate the analytes. A typical temperature program could be: initial temperature of 40°C for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometry: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to enhance sensitivity. Monitor characteristic ions for both Pent-1-en-3-ol and this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the ratio of the peak area of Pent-1-en-3-ol to the peak area of this compound against the concentration of Pent-1-en-3-ol for the working standards.
-
Calculate the concentration of Pent-1-en-3-ol in the air samples using the calibration curve.
Protocol 2: Study of the OH-Initiated Oxidation of Pent-1-en-3-ol in a Smog Chamber
This protocol outlines a typical experiment to study the reaction kinetics and product formation from the reaction of Pent-1-en-3-ol with OH radicals in a controlled chamber environment, using this compound for product identification.
1. Experimental Setup:
-
Smog Chamber: A large (e.g., >100 L) Teflon or quartz smog chamber equipped with UV lights for photochemistry.
-
Analytical Instruments: A PTR-MS for real-time monitoring of VOC concentrations and a GC-MS for detailed product analysis.
-
OH Radical Precursor: Typically, methyl nitrite (CH₃ONO) or hydrogen peroxide (H₂O₂) photolysis is used to generate OH radicals.
2. Experimental Procedure:
-
Chamber Cleaning: Thoroughly clean the chamber by flushing with purified air and UV irradiation.
-
Introduction of Reactants:
-
Inject a known amount of Pent-1-en-3-ol and this compound into the chamber. The deuterated compound will help in identifying the reaction products.
-
Introduce the OH precursor (e.g., CH₃ONO) and a reference compound with a known OH rate constant (e.g., isoprene) for relative rate measurements.
-
Fill the chamber to atmospheric pressure with purified air.
-
-
Initiation of Reaction: Turn on the UV lights to initiate the photolysis of the OH precursor and start the oxidation of Pent-1-en-3-ol.
-
Monitoring:
-
Continuously monitor the concentrations of Pent-1-en-3-ol, the reference compound, and major products using PTR-MS.
-
Collect air samples from the chamber at regular intervals onto sorbent tubes for offline analysis by GC-MS to identify and quantify a wider range of reaction products, including deuterated species.
-
3. Data Analysis:
-
Kinetics: Determine the rate constant of the reaction of Pent-1-en-3-ol with OH radicals using the relative rate method. This involves plotting the natural logarithm of the ratio of the initial to the time-dependent concentration of Pent-1-en-3-ol against the same for the reference compound.
-
Product Yields: Quantify the concentration of the identified products from the GC-MS and PTR-MS data. The presence of deuterated products will confirm their origin from the oxidation of Pent-1-en-3-ol. Calculate the molar yields by dividing the concentration of each product formed by the concentration of Pent-1-en-3-ol reacted.
Visualizations
Caption: Experimental workflow for studying the atmospheric oxidation of Pent-1-en-3-ol.
Caption: Simplified atmospheric degradation pathways of Pent-1-en-3-ol.
References
Application Notes and Protocols for Pent-1-en-3-ol-d2 as a Tracer in Environmental Fate Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of Pent-1-en-3-ol-d2 as a stable isotope tracer in environmental fate studies. This deuterated compound serves as an excellent tool for investigating the transport, degradation, and overall environmental behavior of the parent compound, Pent-1-en-3-ol, and structurally similar C5 alcohols. Its use in conjunction with gas chromatography-mass spectrometry (GC/MS) allows for precise and sensitive quantification in complex environmental matrices such as soil and water.
Introduction
Pent-1-en-3-ol is a volatile organic compound (VOC) that can be introduced into the environment through various industrial processes and as a natural product. Understanding its environmental fate is crucial for assessing its potential ecological impact. The use of a deuterated internal standard like this compound is a well-established analytical technique that improves the accuracy and precision of quantitative analysis by correcting for analyte losses during sample preparation and instrumental analysis.[1][2] The stable isotope label does not significantly alter the physicochemical properties of the molecule, making it an ideal tracer for simulating the environmental behavior of the non-labeled compound.
Application: Environmental Fate Tracer Studies
This compound can be effectively employed in a variety of environmental fate studies, including:
-
Biodegradation Studies: To determine the rate and extent of microbial degradation of Pent-1-en-3-ol in soil and water under different environmental conditions (e.g., aerobic vs. anaerobic).
-
Sorption and Leaching Studies: To quantify the partitioning of the compound between soil/sediment and water, and to assess its mobility and potential for groundwater contamination.
-
Volatilization Studies: To measure the rate of volatilization from soil and water surfaces.
-
Metabolite Identification: To trace the transformation of Pent-1-en-3-ol and identify its degradation products.
Quantitative Data Summary
The following table presents hypothetical, yet representative, data from a soil microcosm study investigating the degradation of Pent-1-en-3-ol over time, using this compound as an internal standard for quantification.
| Time (Days) | Pent-1-en-3-ol Concentration (µg/kg soil) | Standard Deviation | Percent Degradation |
| 0 | 1000 | 50 | 0% |
| 1 | 850 | 42 | 15% |
| 3 | 550 | 35 | 45% |
| 7 | 250 | 20 | 75% |
| 14 | 50 | 8 | 95% |
| 28 | <10 | - | >99% |
Experimental Protocols
Protocol 1: Soil Biodegradation Study
This protocol outlines a laboratory-based soil microcosm experiment to assess the aerobic biodegradation of Pent-1-en-3-ol.
1. Materials and Reagents:
- Fresh soil samples, sieved (<2 mm)
- Pent-1-en-3-ol
- This compound (internal standard)
- Methanol (HPLC grade)
- Dichloromethane (DCM, pesticide residue grade)
- Anhydrous sodium sulfate
- 20 mL screw-cap vials with PTFE-lined septa
- Gas chromatograph-mass spectrometer (GC/MS)
2. Experimental Setup:
- Prepare a stock solution of Pent-1-en-3-ol in methanol (e.g., 10 mg/mL).
- Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).
- Weigh 10 g of soil into each vial.
- Spike the soil samples with the Pent-1-en-3-ol stock solution to achieve a final concentration of 100 mg/kg.
- Adjust the soil moisture to 60% of its water-holding capacity.
- Incubate the vials in the dark at a controlled temperature (e.g., 25°C).
- Prepare control samples (e.g., sterile soil) to assess abiotic degradation.
3. Sample Extraction and Analysis:
- At specified time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), sacrifice triplicate vials.
- Spike the soil samples with a known amount of the this compound internal standard solution.
- Add 10 mL of DCM to each vial and shake vigorously for 2 hours.
- Centrifuge the samples and collect the DCM supernatant.
- Pass the extract through a column of anhydrous sodium sulfate to remove residual water.
- Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.
- Analyze the extract by GC/MS.
4. GC/MS Analysis:
- GC Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.
- Injector: Splitless mode at 250°C.
- Oven Program: Initial temperature of 40°C for 2 min, ramp to 200°C at 10°C/min, hold for 2 min.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- MS Detector: Electron ionization (EI) mode at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for Pent-1-en-3-ol (e.g., m/z 57, 86) and this compound (e.g., m/z 59, 88).
Protocol 2: Water Contamination Analysis
This protocol describes the analysis of Pent-1-en-3-ol in water samples using headspace GC/MS.
1. Materials and Reagents:
- Water samples
- Pent-1-en-3-ol
- This compound (internal standard)
- Methanol (HPLC grade)
- Sodium chloride
- 20 mL headspace vials with PTFE-lined septa
- Headspace autosampler coupled to a GC/MS
2. Sample Preparation:
- Pipette 10 mL of the water sample into a headspace vial.
- Spike the sample with the this compound internal standard solution to a final concentration of 10 µg/L.
- Add 3 g of sodium chloride to the vial to increase the partitioning of the analyte into the headspace ("salting out").
- Immediately seal the vial.
3. Headspace GC/MS Analysis:
- Incubation: Incubate the vial at 80°C for 15 minutes.
- Injection: Automatically inject a portion of the headspace onto the GC column.
- GC/MS Conditions: Use the same GC/MS conditions as described in Protocol 1.
Visualizations
Caption: Experimental workflow for the analysis of Pent-1-en-3-ol in soil.
Caption: Plausible environmental degradation pathways for Pent-1-en-3-ol.
References
- 1. Use of a Deuterated Internal Standard with Pyrolysis-GC/MS Dimeric Marker Analysis to Quantify Tire Tread Particles in the Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Enhancing Pharmacokinetic Studies with Deuterated Internal Standards
Introduction
In the realm of drug discovery and development, a thorough understanding of a drug's pharmacokinetic (PK) profile is crucial. Pharmacokinetics quantitatively describes the absorption, distribution, metabolism, and excretion (ADME) of a drug in the body.[] Accurate measurement of drug concentrations in biological matrices like plasma or urine is fundamental to these studies. The use of liquid chromatography-mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and specificity.[2] Within this methodology, the use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated standard, is highly recommended by regulatory agencies like the FDA and EMA to ensure the highest data quality.[3][4] Deuterated standards are molecules where one or more hydrogen atoms are replaced by deuterium, a stable isotope of hydrogen.[2] This results in a compound that is chemically almost identical to the analyte but has a higher mass, allowing it to be distinguished by the mass spectrometer.
Principle of Deuterated Internal Standards in Pharmacokinetic Analysis
The ideal internal standard (IS) should behave identically to the analyte during sample preparation and analysis, thereby compensating for any variability. Deuterated standards are considered the "gold standard" because they co-elute with the analyte during chromatographic separation. This co-elution is critical for correcting several potential sources of error:
-
Matrix Effects: Biological samples are complex mixtures containing endogenous components that can interfere with the ionization of the analyte in the mass spectrometer, either suppressing or enhancing the signal. Since the deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for accurate correction of the signal.
-
Extraction Variability: During the process of extracting the drug from the biological matrix, some of the analyte may be lost. By adding a known amount of the deuterated standard at the beginning of the sample preparation, any losses will affect both the analyte and the standard equally, keeping their ratio constant.
-
Instrumental Variation: Minor fluctuations in the performance of the LC-MS/MS system can affect the signal intensity. The use of a deuterated internal standard that is analyzed simultaneously with the analyte normalizes these variations.
The fundamental principle is that while the absolute signal intensities of the analyte and the deuterated standard may vary between samples, their ratio remains proportional to the analyte's concentration.
References
Application Notes: Enhancing Drug Metabolic Stability with Deuterium Labeling
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
minimizing H/D back-exchange for Pent-1-en-3-ol-d2 in mass spectrometry
Welcome to the technical support center for the mass spectrometry analysis of Pent-1-en-3-ol-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize H/D back-exchange and ensure the isotopic integrity of your molecule during analysis.
Frequently Asked Questions (FAQs)
Q1: What is H/D back-exchange and why is it a problem for this compound analysis?
A1: H/D back-exchange is an undesirable chemical reaction where deuterium atoms on your labeled molecule are replaced by hydrogen atoms from the surrounding environment. For this compound, the deuterium atoms on the hydroxyl group (-OD) are particularly susceptible to exchange with protons from solvents like water or methanol. This leads to an underestimation of the deuterium content and can compromise the accuracy of your results.
Q2: Which analytical technique is more prone to H/D back-exchange for this molecule, LC-MS or GC-MS?
A2: Both techniques present risks, but the primary challenges differ. In Liquid Chromatography-Mass Spectrometry (LC-MS), the protic mobile phase is the main source of back-exchange. In Gas Chromatography-Mass Spectrometry (GC-MS), the exchange can occur in the injection port, especially if there are active sites or residual moisture.
Q3: Can derivatization help in preventing H/D back-exchange?
A3: Yes, derivatization is a highly effective strategy. By converting the hydroxyl group (-OD) into a less reactive functional group (e.g., a silyl ether via silylation), you can protect the deuterium label from exchange during both GC-MS and LC-MS analysis.
Troubleshooting Guide: LC-MS Analysis
Issue: Loss of deuterium signal or observation of an M-1 peak in the mass spectrum of this compound.
This is a classic sign of H/D back-exchange occurring during your LC-MS analysis. The following are potential causes and solutions:
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Potential Cause 1: Protic Mobile Phase
-
Solution: The use of protic solvents in the mobile phase is the most significant contributor to back-exchange.
-
Minimize Protic Solvents: If possible, use aprotic solvents. However, for reversed-phase chromatography, this is often not feasible.
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Use Deuterated Solvents: If your experiment allows, consider using deuterated mobile phase solvents (e.g., D2O instead of H2O, and MeOD instead of MeOH) to maintain the deuterium label on your analyte.
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Optimize pH: The rate of exchange is pH-dependent. For hydroxyl groups, the minimum exchange rate is often observed around pH 2.5-3.[1] Acidify your mobile phase with 0.1% formic acid.
-
-
-
Potential Cause 2: Long Analysis Time
-
Solution: The longer your compound is in contact with the protic mobile phase, the greater the opportunity for back-exchange.
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Fast Chromatography: Employ rapid chromatographic methods. Use shorter columns with smaller particle sizes (e.g., sub-2 µm) and higher flow rates to reduce the analysis time.
-
-
-
Potential Cause 3: Elevated Temperature
-
Solution: Higher temperatures accelerate the rate of H/D exchange.
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Low-Temperature Analysis: Conduct your analysis at low temperatures. Maintain the autosampler, column, and ion source at reduced temperatures (e.g., 4°C for the autosampler and column) to minimize back-exchange.[2]
-
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Quantitative Data Summary: LC-MS Conditions
| Parameter | Condition A (Suboptimal) | Condition B (Optimized) | Expected Reduction in Back-Exchange | Reference |
| Mobile Phase | 80:20 H2O:MeOH | 80:20 D2O:MeOD with 0.1% Formic Acid | Significant (>90%) | General Knowledge |
| Column Temp. | 40°C | 4°C | 10-20% | [2] |
| Flow Rate | 0.2 mL/min | 0.5 mL/min | 5-10% | General Knowledge |
| Run Time | 15 min | 5 min | 5-15% | General Knowledge |
Troubleshooting Guide: GC-MS Analysis
Issue: Diminished isotopic purity of this compound observed in the mass spectrum.
Back-exchange in GC-MS often occurs in the injector port where temperature is high and active sites may be present.
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Potential Cause 1: Active Sites in the GC Inlet
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Solution: Silanol groups in the injector liner and column can act as proton donors.
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Use Deactivated Liners and Columns: Always use deactivated (silylated) injector liners and columns to minimize active sites.
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Regular Maintenance: Perform regular maintenance of your GC system, including changing the liner and trimming the column, to ensure optimal inertness.
-
-
-
Potential Cause 2: High Injector Temperature
-
Solution: While a high temperature is needed for volatilization, excessive heat can promote exchange.
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Optimize Injector Temperature: Determine the lowest possible injector temperature that allows for efficient and reproducible vaporization of your analyte without causing thermal degradation or back-exchange.
-
-
-
Potential Cause 3: Presence of Water in the Sample or System
-
Solution: Residual water can be a significant source of protons.
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Use Anhydrous Solvents: Prepare your samples in high-purity, anhydrous solvents.
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Dry System: Ensure your carrier gas is dry by using moisture traps.
-
-
-
Potential Cause 4: Inherent Lability of the Hydroxyl Deuterium
-
Solution: The most robust solution is to chemically protect the labile deuterium.
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Derivatization: Derivatize the alcohol to a more stable compound. Silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common and effective method. The resulting trimethylsilyl (TMS) ether is much less prone to H/D exchange.
-
-
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
Objective: To protect the labile hydroxyl deuterium of this compound by converting it to a trimethylsilyl (TMS) ether.
Materials:
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This compound solution in an anhydrous solvent (e.g., pyridine or acetonitrile)
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N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
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Anhydrous pyridine or acetonitrile
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GC vial with insert
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Heating block or oven
Procedure:
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Pipette 100 µL of the this compound solution into a GC vial.
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Add 100 µL of BSTFA with 1% TMCS to the vial.
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Cap the vial tightly and vortex for 30 seconds.
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Heat the vial at 60-70°C for 30 minutes.
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Allow the vial to cool to room temperature.
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The sample is now ready for injection into the GC-MS.
Protocol 2: Optimized LC-MS Method for this compound
Objective: To minimize H/D back-exchange during the LC-MS analysis of this compound.
Instrumentation and Conditions:
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LC System: A high-performance liquid chromatography system with a cooled autosampler and column compartment.
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Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.
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Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
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Mobile Phase A: 95:5 D2O:MeOD with 0.1% formic acid.
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Mobile Phase B: 95:5 MeOD:D2O with 0.1% formic acid.
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Gradient: A fast gradient appropriate for the separation of the analyte from any impurities.
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Flow Rate: 0.5 mL/min.
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Column Temperature: 4°C.
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Autosampler Temperature: 4°C.
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Ion Source: ESI in positive ion mode.
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Source Temperature: As low as possible to maintain sensitivity.
Visualizations
Caption: Troubleshooting logic for LC-MS H/D back-exchange.
Caption: Workflow for GC-MS analysis with derivatization.
References
Technical Support Center: Addressing Chromatraphic Shifts of Deuterated Standards in LC-MS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering chromatographic shifts between an analyte and its deuterated internal standard (IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.
Troubleshooting Guide
A systematic approach is essential for diagnosing and resolving chromatographic shifts of deuterated standards. Follow the steps below to identify the root cause and implement effective solutions.
Step 1: Initial Assessment and Confirmation
The first step is to confirm the presence and extent of the chromatographic shift.
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Action: Overlay the chromatograms of the analyte and the deuterated internal standard.[1]
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Purpose: To visually confirm the retention time difference (ΔRT) and assess the degree of peak overlap.
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Tip: Ensure accurate peak integration for both the analyte and the IS, as incorrect integration can be misleading.[1]
Diagram: Initial Troubleshooting Workflow
References
optimizing ionization parameters for Pent-1-en-3-ol-d2 analysis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the ionization parameters for the analysis of Pent-1-en-3-ol-d2 by Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guide: Optimizing Ionization Parameters
This guide addresses common issues encountered during the analysis of this compound and provides systematic steps to resolve them.
Common Problems and Solutions
| Problem | Potential Cause | Recommended Action |
| Low Signal Intensity / Poor Sensitivity | Sub-optimal ionization energy. | While 70 eV is standard for library matching, adjusting the electron energy may enhance the abundance of specific ions.[1] Experiment with energies between 50-100 eV to find the optimal value for your target ions. |
| Inefficient ion source temperature. | The ion source temperature affects the vaporization and fragmentation of the analyte.[2] For volatile alcohols, a source temperature of 200-250°C is a good starting point.[3] | |
| Incorrect repeller voltage. | The repeller voltage is crucial for pushing ions out of the ionization chamber.[4][5] An incorrect voltage can lead to poor sensitivity. Perform a repeller voltage ramp to determine the optimal setting for ions in the mass range of this compound. | |
| Gas flow rates are not optimized. | The carrier gas flow rate affects chromatographic separation and the residence time of the analyte in the ion source. Consult your instrument manual for optimal flow rates for your column dimensions. | |
| Excessive Fragmentation / Weak or Absent Molecular Ion | High ionization energy. | Reducing the electron energy to 20-60 eV can sometimes increase the relative abundance of the molecular ion, although the absolute signal intensity of all ions will decrease. |
| High ion source temperature. | Elevated source temperatures can lead to increased thermal energy and more extensive fragmentation. Try lowering the source temperature in 10-20°C increments. | |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a column suitable for polar analytes like alcohols. If tailing persists, consider replacing the liner and trimming the column. |
| Sample overloading. | Dilute the sample or reduce the injection volume. | |
| Ghost Peaks / Carryover | Contamination in the injection port or column. | Bake out the column at a high temperature and clean or replace the injector liner and septum. |
| Irreproducible Results | Leaks in the system. | Check for leaks in the gas lines, injector, and column fittings. |
| Inconsistent sample preparation or injection technique. | Ensure consistent sample handling and use an autosampler for precise injections. |
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of this compound?
The molecular formula for Pent-1-en-3-ol is C5H10O, with a molecular weight of approximately 86.13 g/mol . For this compound, two hydrogen atoms are replaced by deuterium. Therefore, the expected molecular weight will be approximately 88.14 g/mol .
Q2: What are the characteristic fragmentation patterns for Pent-1-en-3-ol?
Alcohols typically undergo two primary fragmentation pathways in a mass spectrometer: alpha-cleavage and dehydration (loss of water).
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Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized cation.
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Dehydration: This is the loss of a water molecule (H2O), resulting in a fragment with a mass 18 amu less than the molecular ion.
For this compound, the loss of deuterated water (HDO or D2O) may be observed, leading to a mass loss of 19 or 20 amu, respectively. The specific fragmentation will depend on the position of the deuterium labels.
Q3: Why is 70 eV the standard ionization energy?
At approximately 70 eV, the energy transfer to organic molecules is maximized, leading to robust ionization and fragmentation. This energy level provides reproducible mass spectra that are suitable for comparison with spectral libraries.
Q4: How does deuterium labeling affect the mass spectrum?
Deuterium labeling increases the mass of the molecular ion and any fragments containing the deuterium atoms by 1 amu for each deuterium atom. This can be a useful tool for elucidating fragmentation pathways. In some cases, the presence of deuterium can influence the fragmentation process due to the kinetic isotope effect.
Q5: What is the purpose of tuning the mass spectrometer?
Tuning calibrates the mass spectrometer to ensure accurate mass assignment and optimal ion transmission across the desired mass range. It is typically performed using a standard compound like perfluorotributylamine (PFTBA). Regular tuning is essential for maintaining instrument performance and data quality.
Experimental Protocols
Protocol for Optimizing Ionization Parameters for this compound Analysis
This protocol outlines a systematic approach to optimizing key ionization parameters on a typical GC-MS system.
1. Initial Instrument Setup:
- Install an appropriate GC column for the analysis of polar volatile compounds.
- Set the GC oven temperature program to achieve good chromatographic separation of this compound from any other components in the sample. A typical starting point could be an initial temperature of 40°C held for 2 minutes, followed by a ramp of 10°C/min to 200°C.
- Set the injector temperature to 250°C.
- Use helium as the carrier gas with a constant flow rate of 1.0-1.5 mL/min.
- Set the initial ion source temperature to 230°C and the quadrupole temperature to 150°C.
- Set the electron ionization energy to the standard 70 eV.
2. Optimization of Ion Source Temperature:
- Prepare a standard solution of this compound at a known concentration.
- Inject the standard and acquire a full scan mass spectrum with the initial ion source temperature (e.g., 230°C).
- Decrease the ion source temperature by 20°C (e.g., to 210°C) and inject the standard again.
- Increase the ion source temperature in 20°C increments from the initial setting (e.g., to 250°C, then 270°C) and acquire a spectrum at each temperature.
- Compare the total ion chromatograms (TICs) and the mass spectra obtained at each temperature. Evaluate the signal intensity of the molecular ion and key fragment ions. Select the temperature that provides the best balance of signal intensity and desired fragmentation. High temperatures may cause excessive fragmentation or thermal degradation of the analyte.
3. Optimization of Electron Energy:
- Using the optimal ion source temperature determined in the previous step, inject the this compound standard with the electron energy set to 70 eV.
- If the molecular ion is weak or absent, reduce the electron energy in steps of 10 eV (e.g., 60 eV, 50 eV, 40 eV) and acquire a mass spectrum at each setting.
- While lower energies can increase the relative abundance of the molecular ion, they will also decrease the overall signal intensity.
- Choose the electron energy that provides sufficient molecular ion intensity for confirmation while maintaining adequate overall signal-to-noise.
4. Optimization of Repeller (or Ion Extraction) Voltage:
- Most modern GC-MS software includes an automated or manual function to ramp the repeller voltage while monitoring the ion signal.
- Infuse a constant amount of a tuning compound (like PFTBA) or inject the this compound standard and perform a repeller voltage ramp.
- The software will generate a plot of ion abundance versus repeller voltage.
- Select the voltage that corresponds to the maximum ion abundance for an ion close in mass to your target ions for this compound.
Quantitative Data Summary (Hypothetical Example)
The following tables illustrate the expected trends when optimizing ionization parameters. The actual values will be instrument-dependent.
Table 1: Effect of Ion Source Temperature on Key Ion Abundance
| Ion Source Temperature (°C) | Relative Abundance of Molecular Ion (m/z 88) | Relative Abundance of [M-HDO]+ (m/z 69) | Total Ion Count (TIC) |
| 200 | 15% | 60% | 1.2 x 10^6 |
| 230 | 10% | 75% | 1.5 x 10^6 |
| 250 | 5% | 85% | 1.3 x 10^6 |
Table 2: Effect of Electron Energy on Molecular Ion Abundance
| Electron Energy (eV) | Relative Abundance of Molecular Ion (m/z 88) | Total Ion Count (TIC) |
| 70 | 10% | 1.5 x 10^6 |
| 50 | 25% | 9.0 x 10^5 |
| 30 | 40% | 4.5 x 10^5 |
Visualizations
Caption: Workflow for the systematic optimization of ionization parameters.
Caption: Primary fragmentation pathways for this compound.
References
Technical Support Center: Improving Quantification Accuracy with Pent-1-en-3-ol-d2
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the accuracy of quantitative analysis using Pent-1-en-3-ol-d2 as an internal standard.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in quantitative analysis?
This compound is a deuterated form of Pent-1-en-3-ol, meaning one or more hydrogen atoms have been replaced by deuterium, a stable isotope of hydrogen. It is used as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). The use of a deuterated internal standard is considered the gold standard for robust and reliable quantification because it closely mimics the chemical and physical properties of the analyte (Pent-1-en-3-ol). This allows it to compensate for variations in sample preparation, injection volume, and instrument response, leading to more accurate and precise results.
Q2: What are the main advantages of using this compound over an external standard or a different internal standard?
Using this compound as an internal standard offers several advantages:
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Correction for Matrix Effects: Complex sample matrices can suppress or enhance the analyte signal in the mass spectrometer. Since this compound has nearly identical properties to the analyte, it experiences similar matrix effects, allowing for accurate correction.
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Compensation for Sample Loss: During sample extraction, cleanup, and handling, some of the analyte may be lost. The deuterated internal standard is added at the beginning of the sample preparation process and will be lost at a similar rate, ensuring the ratio of analyte to internal standard remains constant.
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Improved Precision and Accuracy: By accounting for variations in sample preparation and instrument performance, the use of a deuterated internal standard generally leads to higher precision and accuracy in quantitative results compared to external standard methods.
Q3: Can the deuterium atoms on this compound exchange with hydrogen atoms from the sample or solvent?
Yes, this is a potential issue known as isotopic exchange or back-exchange. The deuterium on the hydroxyl (-OD) group of this compound is considered "labile" and can exchange with protons (hydrogen atoms) from the surrounding environment, particularly in the presence of water, acids, or bases. This can lead to an underestimation of the internal standard concentration and, consequently, an overestimation of the analyte concentration. It is crucial to use aprotic solvents where possible and to carefully control the pH during sample preparation and analysis to minimize this effect.
Q4: Will this compound co-elute perfectly with Pent-1-en-3-ol in my chromatographic separation?
Not always. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in both gas and liquid chromatography. This is known as the "isotope effect." While the difference in retention time is usually small, it can be significant if there is a steep gradient of co-eluting matrix components that cause differential ion suppression or enhancement. It is important to verify the co-elution of the analyte and internal standard during method development.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor accuracy and/or precision | Inconsistent addition of internal standard. | Ensure the internal standard is added accurately and consistently to all samples, standards, and quality controls at the beginning of the sample preparation process. |
| Isotopic exchange of the deuterium on the hydroxyl group. | Use aprotic solvents for sample preparation and reconstitution. Avoid strongly acidic or basic conditions. If possible, derivatize the hydroxyl group to a more stable functional group. | |
| Differential matrix effects. | Optimize sample cleanup procedures to remove interfering matrix components. Adjust chromatographic conditions to separate the analyte and internal standard from the region of significant ion suppression. | |
| Chromatographic peak for this compound is broader or shows tailing compared to the analyte. | The internal standard concentration is too high, leading to detector saturation. | Reduce the concentration of the this compound working solution. |
| Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. Consider derivatization to block the active hydroxyl group. | |
| Signal intensity for this compound is unexpectedly low. | Degradation of the internal standard. | Check the storage conditions and expiry date of the this compound standard. Prepare fresh working solutions regularly. |
| Inefficient ionization. | Optimize the mass spectrometer source parameters (e.g., ionization mode, voltages, gas flows) for both the analyte and the internal standard. | |
| Presence of an unlabeled Pent-1-en-3-ol peak in the internal standard solution. | Isotopic impurity of the deuterated standard. | Verify the isotopic purity of the this compound standard with the supplier's certificate of analysis. If the unlabeled content is significant, it may be necessary to subtract its contribution from the analyte peak area in samples. |
Quantitative Data Summary
The following table illustrates the potential improvement in accuracy and precision when using a deuterated internal standard compared to an external standard method. The data presented is analogous, based on a study of ethanol analysis using ethanol-d6 as the internal standard.[1]
| Quantification Method | Matrix | Nominal Concentration (g/dL) | Mean Measured Concentration (g/dL) | Accuracy (%) | Precision (%RSD) |
| External Standard | Salt-free aqueous solution | 0.080 | 0.078 | 97.5 | 3.5 |
| This compound (Analogous) | Salt-free aqueous solution | 0.080 | 0.081 | 101.3 | 2.1 |
| External Standard | Aqueous solution with salts | 0.080 | 0.072 | 90.0 | 4.2 |
| This compound (Analogous) | Aqueous solution with salts | 0.080 | 0.079 | 98.8 | 2.5 |
This data is for illustrative purposes and is based on a study of ethanol quantification.[1] Similar improvements in accuracy and precision can be expected when using this compound for the quantification of Pent-1-en-3-ol, especially in complex matrices.
Experimental Protocols
General Protocol for GC-MS Analysis of Pent-1-en-3-ol
This protocol provides a general starting point for the quantitative analysis of Pent-1-en-3-ol in a liquid matrix using this compound as an internal standard. Optimization will be required for specific matrices and instrumentation.
a. Materials and Reagents
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Pent-1-en-3-ol analytical standard
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This compound internal standard
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Methanol or other suitable organic solvent (GC grade)
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Sample matrix (e.g., plasma, urine, environmental water)
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Deactivated GC vials with caps
b. Instrument Parameters (Example)
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Gas Chromatograph (GC):
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Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
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Inlet: Split/splitless, 250 °C
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Injection Volume: 1 µL (splitless)
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Oven Program: 40 °C (hold 2 min), ramp to 200 °C at 10 °C/min, hold 2 min
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Carrier Gas: Helium at a constant flow of 1 mL/min
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Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
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Source Temperature: 230 °C
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Quadrupole Temperature: 150 °C
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Acquisition Mode: Selected Ion Monitoring (SIM)
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Pent-1-en-3-ol: Monitor characteristic ions (e.g., m/z 57, 86)
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This compound: Monitor corresponding deuterated ions (e.g., m/z 59, 88)
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-
c. Sample Preparation
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Prepare a stock solution of Pent-1-en-3-ol (e.g., 1 mg/mL) and this compound (e.g., 1 mg/mL) in methanol.
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Prepare a series of calibration standards by spiking blank matrix with known concentrations of Pent-1-en-3-ol.
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Add a fixed amount of the this compound working solution to all calibration standards, quality control samples, and unknown samples.
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Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix.
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Evaporate the extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
General Protocol for LC-MS/MS Analysis of Pent-1-en-3-ol
This protocol provides a general starting point for the quantitative analysis of Pent-1-en-3-ol in a liquid matrix using this compound as an internal standard. Optimization will be required for specific matrices and instrumentation.
a. Materials and Reagents
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Pent-1-en-3-ol analytical standard
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This compound internal standard
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Acetonitrile and water (LC-MS grade)
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Formic acid or ammonium formate (for mobile phase modification)
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Sample matrix
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LC vials with caps
b. Instrument Parameters (Example)
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Liquid Chromatograph (LC):
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Column: C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm)
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Mobile Phase A: Water with 0.1% formic acid
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Mobile Phase B: Acetonitrile with 0.1% formic acid
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Gradient: 5% B to 95% B over 5 minutes
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Flow Rate: 0.4 mL/min
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Column Temperature: 40 °C
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Injection Volume: 5 µL
-
-
Mass Spectrometer (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode
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Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument.
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Acquisition Mode: Multiple Reaction Monitoring (MRM)
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Pent-1-en-3-ol: Determine precursor > product ion transition (e.g., [M+H]+ > characteristic fragment)
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This compound: Determine corresponding precursor > product ion transition
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-
c. Sample Preparation
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Follow steps 1-3 from the GC-MS sample preparation protocol.
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Perform a protein precipitation, liquid-liquid extraction, or solid-phase extraction suitable for LC-MS analysis.
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Evaporate the extract and reconstitute in the initial mobile phase composition.
Visualizations
Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Logical troubleshooting workflow for issues with deuterated internal standards.
References
Technical Support Center: Synthesis of High-Purity Pent-1-en-3-ol-d2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of high-purity Pent-1-en-3-ol-d2.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for preparing this compound?
A common and effective method is the Grignard reaction between a deuterated aldehyde (propanal-d2) and a vinyl Grignard reagent (vinylmagnesium bromide). This approach allows for the specific introduction of deuterium at the C1 and C2 positions of the propanal backbone.
Q2: What are the primary challenges in achieving high purity for this compound?
The main challenges include:
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Moisture Sensitivity: Grignard reagents are highly sensitive to moisture, which can quench the reagent and reduce yields.[1]
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Side Reactions: Potential side reactions such as enolization of the aldehyde and Wurtz coupling can lead to impurities.[2]
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Purification of a Volatile Alcohol: Pent-1-en-3-ol is a relatively volatile compound, which can make its purification by distillation challenging.
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Isotopic Scrambling: In some cases, deuterium atoms can exchange with protons in the reaction mixture, leading to a loss of isotopic purity.
Q3: How can I confirm the isotopic purity of my final product?
The isotopic purity of this compound can be determined using:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the amount of remaining protons at the deuterated positions. The disappearance or significant reduction of signals corresponding to these protons indicates high deuteration.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can distinguish between the deuterated and non-deuterated isotopologues, allowing for the calculation of isotopic enrichment.[3]
Q4: What are the expected spectroscopic data for Pent-1-en-3-ol?
Based on available data for the non-deuterated compound, you can expect the following:
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1H NMR (CDCl3, 90 MHz): δ 5.99-5.69 (m, 1H, -CH=CH2), 5.32-5.03 (m, 2H, -CH=CH 2), 4.07 (q, 1H, -CH (OH)-), 2.02 (s, 1H, -OH), 1.64 (p, 2H, -CH 2CH3), 0.93 (t, 3H, -CH2CH 3).[3]
-
13C NMR (CDCl3, 25.16 MHz): δ 141.21 (-C H=CH2), 114.59 (-CH=C H2), 74.48 (-C H(OH)-), 29.90 (-C H2CH3), 9.66 (-CH2C H3).[3]
-
Boiling Point: 114-115 °C.
-
Density: ~0.838 g/mL at 20 °C.
Troubleshooting Guide
| Problem | Possible Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of this compound | Inactive Grignard Reagent: The vinylmagnesium bromide may have been quenched by moisture or atmospheric CO2. | - Ensure all glassware is rigorously flame-dried or oven-dried before use. - Use anhydrous solvents (e.g., dry THF). - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use freshly prepared or recently purchased Grignard reagent. |
| Inefficient Reaction: The reaction may not have gone to completion. | - Check the reaction temperature; Grignard additions to aldehydes are typically performed at low temperatures (e.g., 0 °C to -78 °C) to minimize side reactions. - Ensure efficient stirring to promote mixing of the reactants. - Allow for sufficient reaction time. | |
| Presence of Significant Byproducts | Wurtz Coupling: The vinyl Grignard reagent can couple with unreacted vinyl bromide. | - Add the vinyl bromide solution to the magnesium turnings at a controlled rate to maintain a gentle reflux. - Avoid localized high concentrations of the halide. |
| Enolization of Propanal-d2: The Grignard reagent can act as a base and deprotonate the α-carbon of the aldehyde, leading to the recovery of starting material after workup. | - Use a less sterically hindered Grignard reagent if possible (not applicable here). - Perform the reaction at a lower temperature. | |
| Formation of a Ketone: If an ester impurity is present, the Grignard reagent can add twice, leading to a tertiary alcohol. | - Ensure the purity of the starting propanal-d2. | |
| Low Isotopic Purity | Incomplete Deuteration of Starting Material: The propanal-d2 may not have been fully deuterated. | - Verify the isotopic purity of the deuterated propanal before use via NMR or MS. |
| H/D Exchange: Protons from residual water or other protic sources in the reaction mixture can exchange with the deuterium atoms. | - Use D2O for the reaction workup to minimize back-exchange. - Ensure all reagents and solvents are anhydrous. | |
| Difficulty in Purification | Azeotrope Formation: The product may form an azeotrope with the solvent or water, making separation by simple distillation difficult. | - Use a fractional distillation column for better separation. - Dry the organic extracts thoroughly with a drying agent (e.g., anhydrous MgSO4 or Na2SO4) before distillation. |
| Product Volatility: The product may be lost during solvent removal. | - Use a rotary evaporator with a cooled trap and carefully control the vacuum and temperature. - For small-scale purifications, consider preparative gas chromatography (GC). |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is based on the general procedure for the reaction of a Grignard reagent with an aldehyde.
Materials:
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Propanal-1,2-d2 (assuming deuteration at the aldehyde and alpha positions)
-
Vinylmagnesium bromide solution (1.0 M in THF)
-
Anhydrous diethyl ether or THF
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Saturated aqueous ammonium chloride (NH4Cl) solution (prepared with D2O for workup)
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Anhydrous magnesium sulfate (MgSO4)
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Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet.
-
Addition of Aldehyde: Dissolve propanal-1,2-d2 (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Grignard Reaction: Cool the flask containing the vinylmagnesium bromide solution (1.1 equivalents) to 0 °C in an ice bath. Add the propanal-d2 solution dropwise from the dropping funnel to the stirred Grignard reagent over 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride in D2O.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with diethyl ether.
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Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent carefully using a rotary evaporator.
-
Purification: Purify the crude product by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 114-115 °C.
Protocol 2: Purification of this compound by Fractional Distillation
Materials:
-
Crude this compound
-
Fractional distillation apparatus (including a fractionating column, condenser, and receiving flasks)
-
Boiling chips
-
Heating mantle
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Ensure all joints are well-sealed.
-
Distillation: Place the crude this compound and a few boiling chips in the distillation flask. Heat the flask gently with a heating mantle.
-
Fraction Collection: Discard the initial forerun, which may contain lower-boiling impurities. Collect the fraction that distills at a constant temperature, corresponding to the boiling point of Pent-1-en-3-ol (114-115 °C).
-
Analysis: Analyze the purity of the collected fractions by gas chromatography (GC) or NMR spectroscopy.
Data Summary
| Parameter | Expected Value/Range | Notes |
| Yield | 40-70% | Highly dependent on the quality of the Grignard reagent and the exclusion of moisture. |
| Purity (after distillation) | >98% | As determined by GC analysis. |
| Isotopic Purity (d2) | >98% | Dependent on the isotopic purity of the starting propanal-d2. |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Technical Support Center: Analysis of Pent-1-en-3-ol using Pent-1-en-3-ol-d2 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects and other common issues encountered during the quantitative analysis of Pent-1-en-3-ol using its deuterated internal standard, Pent-1-en-3-ol-d2.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Pent-1-en-3-ol?
A1: Matrix effects are the alteration of an analyte's signal response due to co-eluting compounds from the sample matrix (e.g., plasma, urine, environmental extracts).[1][2] These effects can manifest as either signal suppression (decrease in response) or enhancement (increase in response), leading to inaccurate quantification of Pent-1-en-3-ol.[2] In Gas Chromatography-Mass Spectrometry (GC-MS), a common phenomenon is the "matrix-induced enhancement" effect, where non-volatile matrix components in the GC inlet can mask active sites, preventing the degradation of sensitive analytes and leading to an artificially high signal. For Liquid Chromatography-Mass Spectrometry (LC-MS/MS), ion suppression is more common, where co-eluting matrix components interfere with the ionization of the target analyte in the MS source.
Q2: How does using this compound as an internal standard help correct for matrix effects?
A2: this compound is a stable isotope-labeled internal standard (SIL-IS). Since it is chemically almost identical to Pent-1-en-3-ol, it exhibits nearly the same behavior during sample extraction, chromatography, and ionization. By adding a known amount of this compound to each sample early in the workflow, it experiences the same degree of signal suppression or enhancement as the native analyte. Quantification is based on the ratio of the analyte signal to the SIL-IS signal. This ratio should remain constant, thus correcting for variations caused by matrix effects and improving accuracy and precision.
Q3: Can this compound fail to correct for matrix effects accurately?
A3: Yes, under certain conditions, even a SIL-IS may not perfectly compensate for matrix effects. A primary reason is the "deuterium isotope effect," where the deuterium-labeled standard may have slightly different chromatographic retention times compared to the unlabeled analyte, particularly in reversed-phase LC. If the analyte and IS do not co-elute perfectly, they may be affected differently by co-eluting matrix components, leading to an inaccurate analyte-to-IS ratio. This has been observed to cause discrepancies of 26% or more in some analyses.
Q4: How can I assess the presence and severity of matrix effects in my assay?
A4: The presence of matrix effects can be evaluated by comparing the signal response of Pent-1-en-3-ol in different sample preparations. A common method is the post-extraction spike. You compare the peak area of the analyte spiked into a blank, extracted matrix to the peak area of the analyte in a neat solvent standard at the same concentration. The matrix effect (ME) can be quantified using the following formula:
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100%
A value below 100% indicates signal suppression, while a value above 100% suggests signal enhancement. According to FDA guidelines, matrix effects should be assessed using at least six different lots of the biological matrix.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
Issue 1: High variability in analyte-to-internal standard (IS) response ratio across different samples.
| Possible Cause | Troubleshooting Action |
| Differential Matrix Effects | Co-eluting matrix components are affecting the analyte and IS differently. This is more likely if they are not perfectly co-eluting. |
| Optimize Chromatography: Adjust the gradient, flow rate, or column chemistry to achieve complete co-elution of Pent-1-en-3-ol and this compound. | |
| Improve Sample Cleanup: Implement or enhance sample preparation steps like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. | |
| Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components, but ensure the analyte concentration remains above the limit of quantification. | |
| Inconsistent IS Spiking | Inaccurate or inconsistent addition of this compound to samples. |
| Review Pipetting Technique: Ensure calibrated pipettes are used and that the IS is added consistently to every sample, standard, and quality control. | |
| Check IS Solution Stability: Verify the stability and concentration of your this compound stock and working solutions. |
Issue 2: Poor recovery of Pent-1-en-3-ol and its internal standard.
| Possible Cause | Troubleshooting Action |
| Inefficient Extraction | The sample preparation method (e.g., LLE, SPE) is not effectively extracting the analyte and IS from the matrix. |
| Optimize Extraction Protocol: For LLE, experiment with different organic solvents and pH adjustments. For SPE, test different sorbents, wash steps, and elution solvents. | |
| Analyte Instability | Pent-1-en-3-ol may be degrading during sample collection, storage, or processing. |
| Assess Stability: Perform stability tests (e.g., freeze-thaw, bench-top, long-term) to evaluate the stability of Pent-1-en-3-ol in the specific matrix under your experimental conditions. |
Issue 3: Signal enhancement observed, particularly in GC-MS analysis.
| Possible Cause | Troubleshooting Action |
| Matrix-Induced Enhancement | Non-volatile matrix components are accumulating in the GC inlet, masking active sites and leading to an artificially high signal for Pent-1-en-3-ol. |
| Use Analyte Protectants: Add compounds (e.g., malic acid, 1,2-tetradecanediol) to both samples and standards to mask active sites and normalize the enhancement effect. | |
| Perform Inlet Maintenance: Regularly replace the GC inlet liner and trim the analytical column to remove accumulated matrix components. | |
| Use Matrix-Matched Calibrants: Prepare calibration standards in a blank matrix extract to mimic the matrix effects seen in the samples. |
Quantitative Data Summary
The following table provides illustrative data on how matrix effects can impact the signal of Pent-1-en-3-ol in different biological matrices and how the analyte/IS ratio helps to correct for this. (Note: This is example data for demonstration purposes).
| Matrix | Analyte Peak Area (Neat Solvent) | Analyte Peak Area (in Matrix) | Matrix Effect (%) | IS Peak Area (in Matrix) | Analyte/IS Ratio (in Matrix) |
| Human Plasma | 1,200,000 | 780,000 | 65% (Suppression) | 810,000 | 0.96 |
| Human Urine | 1,200,000 | 960,000 | 80% (Suppression) | 1,000,000 | 0.96 |
| Rat Brain Homogenate | 1,200,000 | 1,560,000 | 130% (Enhancement) | 1,625,000 | 0.96 |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects using Post-Extraction Spike Method
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Prepare Blank Matrix Extract: Extract at least six different sources of your biological matrix (e.g., human plasma) using your established sample preparation method without adding the analyte or internal standard.
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Prepare Spiked Matrix Samples: To the blank matrix extracts, add a known concentration of Pent-1-en-3-ol (e.g., at low and high QC levels).
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Prepare Neat Solvent Standards: Prepare standards in the final solvent of your sample preparation method containing the same concentration of Pent-1-en-3-ol as the spiked matrix samples.
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Analysis: Analyze both the spiked matrix samples and the neat solvent standards using your analytical method (GC-MS or LC-MS/MS).
-
Calculation: Calculate the matrix effect using the formula: Matrix Effect (%) = (Mean peak area of spiked matrix samples / Mean peak area of neat solvent standards) x 100%
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound working solution (e.g., 1 µg/mL) to each sample, vortex briefly. This should be done at the very beginning of the sample preparation.
-
Protein Precipitation (if applicable): Add 200 µL of cold acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
Extraction: Transfer the supernatant to a new tube. Add 1 mL of methyl tert-butyl ether (MTBE). Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation: Carefully transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (for LC-MS) or an appropriate solvent (for GC-MS).
-
Analysis: Inject an aliquot into the analytical instrument.
Visualizations
Caption: Standard workflow for quantitative analysis using an internal standard.
Caption: Troubleshooting logic for inconsistent analyte/IS ratios.
References
Technical Support Center: Troubleshooting NMR Signal Overlap with Deuterated Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with NMR signal overlap when using deuterated solvents.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated solvents necessary for ¹H NMR spectroscopy?
Deuterated solvents are essential in ¹H NMR spectroscopy to prevent the solvent's own proton signals from overwhelming the signals of the analyte.[1][2][3] Since the solvent is present in a much larger quantity than the sample, a standard proton-containing solvent would produce a massive signal that would obscure the signals of interest.[1][4] By replacing hydrogen (¹H) with its isotope deuterium (²H), the solvent becomes "invisible" in the ¹H NMR spectrum because deuterium resonates at a different frequency.
Additionally, deuterated solvents serve two other critical functions:
-
Field/Frequency Lock: Modern NMR spectrometers monitor the deuterium signal of the solvent to stabilize the magnetic field, ensuring the accuracy and reproducibility of the measurement.
-
Chemical Shift Referencing: The small, sharp residual signal of the incompletely deuterated solvent is often used as a secondary chemical shift reference.
Q2: My analyte's signal is overlapping with the residual solvent peak. What can I do?
This is a common issue that can often be resolved with one or more of the following strategies:
-
Change the Deuterated Solvent: The residual proton signals of different deuterated solvents appear at distinct chemical shifts. Switching to a solvent where the residual peak is in a different region of the spectrum can be a simple and effective solution. For instance, if your signal of interest is around 7.26 ppm and you are using CDCl₃, you could switch to acetone-d₆, which has a residual peak at approximately 2.05 ppm.
-
Use a Higher Purity Deuterated Solvent: Deuterated solvents are available in various isotopic purities (e.g., 99.8%, 99.96% D). Using a solvent with a higher degree of deuteration will reduce the intensity of the residual proton peak, potentially making your analyte's signal more clearly visible.
-
Increase Sample Concentration: If possible, increasing the concentration of your analyte can help its signals rise above the residual solvent peak.
-
Utilize a Lanthanide Shift Reagent: These reagents can be added to the sample to induce large changes in the chemical shifts of the analyte's signals, often resolving overlap. The magnitude of the shift is dependent on the proximity of the protons to the shift reagent's binding site.
-
Employ Advanced NMR Techniques: If simpler methods fail, various advanced NMR experiments can be used to resolve signal overlap, such as 2D NMR spectroscopy (e.g., COSY, HSQC), 1D TOCSY, or pure-shift experiments.
Q3: How can I identify if a peak in my spectrum is from an exchangeable proton (e.g., -OH, -NH)?
A simple method to identify exchangeable protons is through a D₂O shake .
Experimental Protocol: D₂O Shake
-
Acquire a standard ¹H NMR spectrum of your sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a single drop of deuterium oxide (D₂O) to the NMR tube.
-
Cap the tube and shake it vigorously for a few minutes to facilitate the exchange of labile protons with deuterium.
-
Re-acquire the ¹H NMR spectrum.
-
The peak corresponding to the exchangeable proton will either disappear or significantly decrease in intensity.
Q4: My spectrum has broad peaks. Could the solvent be the cause?
While several factors can lead to peak broadening, such as poor shimming or sample inhomogeneity, the choice of solvent can play a role. Some solvents, like Deuterated Dimethyl Sulfoxide (DMSO-d₆), are more viscous and can lead to broader lines. Additionally, if your compound has limited solubility in the chosen solvent, this can also result in peak broadening.
Data Presentation: Residual Proton Chemical Shifts of Common Deuterated Solvents
The chemical shift of the residual proton peak in a deuterated solvent can vary slightly depending on factors like temperature and the solutes present. The following table provides the approximate ¹H chemical shifts for common deuterated solvents.
| Deuterated Solvent | Formula | Residual ¹H Signal (ppm) | Multiplicity |
| Acetone-d₆ | (CD₃)₂CO | 2.05 | Quintet |
| Acetonitrile-d₃ | CD₃CN | 1.94 | Quintet |
| Benzene-d₆ | C₆D₆ | 7.16 | Singlet |
| Chloroform-d | CDCl₃ | 7.26 | Singlet |
| Deuterium Oxide | D₂O | ~4.79 | Singlet (broad) |
| Dimethyl Sulfoxide-d₆ | (CD₃)₂SO | 2.50 | Quintet |
| Methanol-d₄ | CD₃OD | 3.31 | Quintet |
| Dichloromethane-d₂ | CD₂Cl₂ | 5.32 | Triplet |
| Tetrahydrofuran-d₈ | C₄D₈O | 3.58, 1.73 | Multiplets |
| Toluene-d₈ | C₆D₅CD₃ | 2.08 (CD₃), 6.98-7.09 (Aryl) | Multiplets |
Data compiled from multiple sources.
Experimental Protocols
Methodology for Using a Lanthanide Shift Reagent (LSR)
Objective: To resolve overlapping signals in a ¹H NMR spectrum by inducing chemical shift changes through the addition of a lanthanide shift reagent (e.g., Eu(fod)₃ or Pr(dpm)₃).
Materials:
-
Analyte solution in a dry, deuterated solvent
-
Lanthanide shift reagent (e.g., Eu(fod)₃ for downfield shifts, Pr(dpm)₃ for upfield shifts)
-
Microsyringe
-
NMR tubes
Procedure:
-
Prepare the Analyte Solution: Prepare a solution of your analyte in a suitable dry, deuterated solvent at a concentration appropriate for NMR analysis.
-
Acquire an Initial Spectrum: Obtain a standard ¹H NMR spectrum of your analyte. This will serve as the reference (0 equivalents of LSR).
-
Prepare a Stock Solution of the LSR: Prepare a stock solution of the chosen LSR in the same deuterated solvent.
-
Incremental Addition and Spectral Acquisition: a. Add a small, measured aliquot of the LSR stock solution to the NMR tube containing the analyte. b. Gently mix the sample. c. Acquire a new ¹H NMR spectrum. d. Compare the new spectrum to the previous one to observe the induced shifts.
-
Repeat and Monitor: Continue adding small increments of the LSR solution, acquiring a spectrum after each addition. Carefully track the movement of each proton signal to achieve the desired resolution.
Important Considerations:
-
Solvent Choice: The solvent must be dry, as water can complex with the LSR and reduce its effectiveness.
-
Line Broadening: LSRs can cause significant line broadening, especially at higher concentrations. Use the lowest concentration that provides the necessary resolution.
Visualizations
Caption: A workflow for troubleshooting signal overlap with residual solvent peaks in NMR.
Caption: Logical steps for selecting an appropriate deuterated solvent for an NMR experiment.
References
Technical Support Center: Purification of Isototopically Labeled Compounds
Welcome to the technical support center for the purification of isotopically labeled compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the purification of these specialized molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of isotopically labeled compounds using various chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| High Backpressure | 1. Clogged column frit or tubing.2. Precipitation of sample or buffer salts.3. Inappropriate flow rate. | 1. Backflush the column and tubing. If the problem persists, replace the frit or tubing.2. Flush the system with a solvent that can dissolve the precipitate (e.g., water for salts). Ensure sample and mobile phase compatibility.3. Reduce the flow rate to within the column's recommended range. |
| Peak Tailing or Fronting | 1. Column overload.2. Active sites on the column.3. Mismatch between sample solvent and mobile phase. | 1. Reduce the sample concentration or injection volume.2. Use a different column or add a competing agent to the mobile phase.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Ghost Peaks | 1. Carryover from a previous injection.2. Contamination in the mobile phase or system. | 1. Implement a robust needle wash protocol. Inject a blank run to confirm carryover.2. Use high-purity solvents and filter the mobile phase. Clean the injector and flow path. |
| Poor Resolution | 1. Inappropriate mobile phase composition.2. Column degradation.3. Isotopic exchange with mobile phase protons. | 1. Optimize the mobile phase, including pH and organic modifier concentration.2. Replace the column with a new one of the same type.3. For deuterium-labeled compounds, consider using a deuterated mobile phase to prevent back-exchange. |
| Irreproducible Retention Times | 1. Inconsistent mobile phase preparation.2. Fluctuations in column temperature.3. Pump malfunction. | 1. Prepare fresh mobile phase daily and ensure accurate composition.2. Use a column oven to maintain a stable temperature.3. Check pump seals and check valves for leaks or wear. |
Gas Chromatography (GC) Troubleshooting
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Baseline Noise or Drift | 1. Contaminated carrier gas or detector.2. Column bleed.3. Leaks in the system. | 1. Use high-purity gas and install appropriate filters. Clean the detector.2. Condition the column at a high temperature. If bleed persists, the column may need replacement.3. Perform a leak check on all fittings and connections. |
| Peak Tailing | 1. Active sites in the inlet liner or column.2. Column overloading. | 1. Use a deactivated liner and/or a more inert column.2. Dilute the sample or use a split injection. |
| Split Peaks | 1. Improper injection technique.2. Column contamination or degradation at the inlet. | 1. Ensure a fast and smooth injection.2. Trim the first few centimeters of the column. |
| Loss of Sensitivity | 1. Leak in the injector.2. Contaminated detector.3. Degradation of the labeled compound. | 1. Replace the septum and check for leaks at the injector port.2. Clean the detector according to the manufacturer's instructions.3. Ensure the GC conditions (e.g., temperature) are not causing decomposition of the analyte. |
Frequently Asked Questions (FAQs)
Q1: What is the most significant challenge in purifying isotopically labeled compounds?
A1: A primary challenge is achieving high isotopic purity, as isotopic mixtures (isotopologues) are often difficult or impossible to separate using standard chromatographic techniques.[1][2] The focus should be on maximizing isotopic incorporation during the synthesis and minimizing back-exchange.[1]
Q2: How can I accurately determine the isotopic purity of my compound?
A2: Mass spectrometry (MS) is the most common and powerful technique for determining isotopic purity.[3][4] High-resolution mass spectrometry can provide detailed information on the distribution of isotopologues, allowing for the calculation of isotopic enrichment. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for tritium-labeled compounds (³H NMR), is also a very effective method.
Q3: Can I use standard HPLC for the purification of radiolabeled compounds?
A3: Yes, HPLC is a widely used and reliable method for the purification of radiolabeled compounds. It is often coupled with a radioactivity detector to specifically monitor the elution of the labeled compound. Preparative HPLC is commonly employed to isolate the pure radiolabeled product.
Q4: What are the key considerations for purifying deuterium-labeled compounds?
A4: A major consideration is preventing "back-exchange," where deuterium atoms are replaced by hydrogen atoms from protic solvents (like water or methanol) or acidic/basic conditions. To avoid this, it is recommended to use anhydrous and, if possible, deuterated solvents and reagents, and to perform reactions and purifications under an inert atmosphere.
Q5: Are there alternatives to HPLC for purifying radiolabeled compounds?
A5: While HPLC is very common, other techniques can be used. Thin-Layer Chromatography (TLC) can be a rapid and lower-cost method for purification, especially for microscale productions. For volatile compounds, Gas Chromatography (GC) is a suitable option. Recrystallization can also be effective for purifying solid compounds and removing non-isotopic impurities.
Q6: How does chiral purification of isotopically labeled compounds differ from non-labeled compounds?
A6: The principles are the same, but the presence of isotopes can sometimes introduce an additional chiral center if the label is placed on a prochiral center. Chiral HPLC and other chiral separation techniques are essential for separating enantiomers of chiral-labeled drugs to ensure that the desired enantiomer is isolated with high purity.
Quantitative Data Summary
The following tables summarize typical quantitative data associated with the purification and analysis of isotopically labeled compounds.
Table 1: Typical Recovery and Purity Data for Purification Techniques
| Purification Technique | Analyte Type | Typical Radiochemical Purity | Typical Recovery |
| Preparative HPLC | Small molecules, Peptides | >99% | 75 ± 10% |
| Thin-Layer Chromatography (TLC) | Radiopharmaceuticals | >95% | Not specified |
| Recrystallization | Solid organic compounds | Variable (effective for non-isotopic impurities) | Dependent on solubility |
Table 2: Purity Requirements for Labeled Compounds in Different Applications
| Application | Required Isotopic Purity | Required Radiochemical Purity |
| Human ADME Studies | High (>98%) | >97% |
| In Vitro Metabolism Studies | >95% | >95% |
| Quantitative Mass Spectrometry (Internal Standard) | High (>98%) | Not as critical as isotopic purity |
Experimental Protocols
Protocol 1: Preparative HPLC Purification of a ¹⁴C-Labeled Compound
Objective: To purify a crude ¹⁴C-labeled compound from synthetic impurities.
Methodology:
-
Analytical Method Development:
-
Develop an analytical HPLC method using a column with the same stationary phase as the intended preparative column.
-
Optimize the mobile phase to achieve good resolution between the target compound and impurities.
-
Determine the retention time of the target compound.
-
-
System Preparation:
-
Equilibrate the preparative HPLC system, including the preparative column, with the optimized mobile phase until a stable baseline is achieved.
-
The system should include a UV detector and a radioactivity detector connected in series.
-
-
Sample Preparation:
-
Dissolve the crude labeled compound in a suitable solvent, preferably the mobile phase.
-
Filter the sample to remove any particulate matter.
-
-
Purification Run:
-
Inject the prepared sample onto the preparative column.
-
Monitor the separation using both the UV and radioactivity detectors.
-
Collect fractions corresponding to the radioactive peak of the target compound.
-
-
Purity Analysis and Post-Purification:
-
Analyze the collected fractions using analytical HPLC to confirm radiochemical purity.
-
Pool the pure fractions.
-
Remove the solvent, typically by rotary evaporation or lyophilization.
-
Determine the specific activity of the final product.
-
Protocol 2: Determination of Isotopic Enrichment by Mass Spectrometry
Objective: To determine the percentage of isotopic enrichment in a labeled compound.
Methodology:
-
Sample Preparation:
-
Prepare solutions of the isotopically labeled compound and its corresponding unlabeled reference standard at known concentrations.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a suitable introduction method (e.g., LC-MS or direct infusion).
-
Acquire high-resolution mass spectra for both the labeled and unlabeled compounds.
-
-
Data Analysis:
-
Determine the experimental isotopic distribution of the unlabeled compound to account for the natural abundance of isotopes.
-
Compare the measured isotopic distribution of the labeled compound to the theoretical distribution calculated for different levels of enrichment.
-
Use a deconvolution algorithm or linear regression to calculate the isotopic enrichment.
-
Visualizations
Caption: General workflow for the purification and analysis of isotopically labeled compounds.
Caption: A logical troubleshooting workflow for common HPLC issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass Spectrometry: Determination of Isotopic Purity by Accurate Mass LC/MS - Almac [almacgroup.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods: Pent-1-en-3-ol-d2 and its Alternatives as Internal Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pent-1-en-3-ol-d2 and its non-deuterated alternatives, 4-methyl-2-pentanol and 2-octanol, when used as internal standards in the validation of analytical methods for the quantification of Pent-1-en-3-ol. The selection of an appropriate internal standard is a critical step in method development, directly impacting the accuracy, precision, and reliability of analytical data. This document outlines the experimental protocols and presents comparative performance data to aid in the selection of the most suitable internal standard for your analytical needs.
The Role of Internal Standards in Analytical Method Validation
In quantitative analysis, particularly in chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), an internal standard is a compound of known concentration added to a sample to facilitate the quantification of an analyte. The ideal internal standard has chemical and physical properties similar to the analyte and is not naturally present in the sample. Its primary function is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the results.
Deuterated internal standards, such as this compound, are often considered the "gold standard" because their physicochemical properties are nearly identical to their non-deuterated counterparts.[1] This similarity ensures they behave almost identically during extraction and chromatography, leading to more accurate correction for any analyte loss or variability.[1]
Comparison of Internal Standards for Pent-1-en-3-ol Analysis
This section compares the performance of this compound, 4-methyl-2-pentanol, and 2-octanol as internal standards for the GC-MS analysis of Pent-1-en-3-ol. The following tables summarize the validation parameters obtained from a simulated study.
Table 1: Linearity
Linearity was assessed by preparing calibration curves for Pent-1-en-3-ol with each internal standard over a concentration range of 0.1 to 50 µg/mL. The coefficient of determination (R²) was used to evaluate the linearity of the response.
| Internal Standard | Concentration Range (µg/mL) | Coefficient of Determination (R²) |
| This compound | 0.1 - 50 | 0.9995 |
| 4-methyl-2-pentanol | 0.1 - 50 | 0.9982 |
| 2-octanol | 0.1 - 50 | 0.9975 |
Table 2: Accuracy (Recovery)
The accuracy of the method was determined by spiking a blank matrix with known concentrations of Pent-1-en-3-ol (low, medium, and high QC levels) and calculating the percentage recovery.
| Internal Standard | Spiked Concentration (µg/mL) | Mean Recovery (%) |
| This compound | 1 | 99.2 |
| 10 | 101.5 | |
| 40 | 98.8 | |
| 4-methyl-2-pentanol | 1 | 95.7 |
| 10 | 103.2 | |
| 40 | 96.5 | |
| 2-octanol | 1 | 92.3 |
| 10 | 105.1 | |
| 40 | 94.2 |
Table 3: Precision (Repeatability)
The precision of the method was evaluated by analyzing six replicate samples at a medium QC concentration (10 µg/mL) and expressed as the relative standard deviation (%RSD).
| Internal Standard | Mean Concentration (µg/mL) | Standard Deviation | %RSD |
| This compound | 10.05 | 0.25 | 2.5 |
| 4-methyl-2-pentanol | 10.12 | 0.48 | 4.7 |
| 2-octanol | 9.89 | 0.65 | 6.6 |
Experimental Protocols
The following protocols describe the methodology used to generate the comparative data.
Preparation of Standard and Sample Solutions
-
Stock Solutions (1 mg/mL): Individual stock solutions of Pent-1-en-3-ol, this compound, 4-methyl-2-pentanol, and 2-octanol were prepared in methanol.
-
Calibration Standards: A series of calibration standards of Pent-1-en-3-ol were prepared by serial dilution of the stock solution in a blank matrix to achieve concentrations ranging from 0.1 to 50 µg/mL.
-
Internal Standard Spiking Solution: A working solution of each internal standard was prepared in methanol at a concentration of 10 µg/mL.
-
Sample Preparation: To 1 mL of each calibration standard and quality control sample, 100 µL of the respective internal standard working solution was added. The samples were then vortexed for 30 seconds.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B GC System
-
Mass Spectrometer: Agilent 5977A MSD
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes
-
Ramp: 10°C/min to 150°C
-
Ramp: 20°C/min to 250°C, hold for 2 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injection Mode: Splitless
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Pent-1-en-3-ol | 57 | 86 | 41 |
| This compound | 59 | 88 | 43 |
| 4-methyl-2-pentanol | 45 | 87 | 59 |
| 2-octanol | 45 | 59 | 70 |
Workflow Diagrams
The following diagrams illustrate the key workflows in the validation of an analytical method using an internal standard.
Caption: A generalized workflow for analytical method validation.
References
A Head-to-Head Comparison: Cross-Validation of Pent-1-en-3-ol-d2 with 13C-Labeled Standards for Quantitative Analysis
In the precise world of quantitative mass spectrometry, the choice of an appropriate internal standard is paramount to achieving accurate and reproducible results. For researchers, scientists, and drug development professionals, this selection is a critical step in method development. This guide provides an objective comparison of the performance of deuterium-labeled Pent-1-en-3-ol (Pent-1-en-3-ol-d2) versus its 13C-labeled counterpart as internal standards in isotope dilution mass spectrometry (IDMS). The information presented is supported by established analytical principles and synthesized experimental data to guide the selection process.
The ideal internal standard should be chemically identical to the analyte, exhibiting the same behavior during sample preparation, chromatography, and ionization.[1] Stable isotope-labeled (SIL) standards are the gold standard for this purpose.[1] However, the specific isotope used for labeling—commonly deuterium (²H or D) or carbon-13 (¹³C)—can introduce subtle yet significant differences in analytical performance.[1][2]
Key Performance Characteristics: Deuterium vs. 13C Labeling
A comparative analysis of key performance parameters reveals the nuanced differences between using this compound and a 13C-labeled Pent-1-en-3-ol standard. The following table summarizes these characteristics, which will be further substantiated by the experimental data below.
| Feature | This compound | 13C-Labeled Pent-1-en-3-ol | Rationale & Implications |
| Chromatographic Co-elution | Potential for slight retention time shift relative to the unlabeled analyte. | Co-elutes perfectly with the unlabeled analyte. | Deuterium labeling can slightly alter the physicochemical properties of a molecule, potentially leading to chromatographic separation from the analyte.[3] This can be problematic in the presence of matrix effects that vary across the elution peak. 13C-labeling does not typically impact retention time. |
| Isotopic Stability | Generally stable, but a theoretical risk of H/D back-exchange exists under certain conditions. | Highly stable, with no risk of isotope exchange. | The 13C atoms are integrated into the carbon skeleton of the molecule, making the label exceptionally stable. While the deuterium in this compound is likely on the carbon backbone and thus stable, the potential for exchange, though low, is a consideration. |
| MS/MS Fragmentation | May exhibit slightly different fragmentation patterns or require different collision energies compared to the unlabeled analyte. | Identical fragmentation behavior to the unlabeled analyte. | The difference in bond energies between C-D and C-H can sometimes lead to altered fragmentation in the mass spectrometer's collision cell. |
| Cost & Availability | Generally more affordable and widely available. | Typically more expensive and may have limited commercial availability. | The synthetic routes for introducing deuterium are often less complex and costly than those for 13C-labeling. |
| Isotopic Purity | High purity is crucial to prevent interference from unlabeled species. | High purity is essential for accurate quantification. | The isotopic purity of the standard is critical for the accuracy of isotope dilution mass spectrometry. |
Quantitative Performance Data
The following tables present synthesized data from a simulated cross-validation experiment designed to assess the performance of this compound and a hypothetical 13C₃-Pent-1-en-3-ol standard. The experiments were simulated for a typical LC-MS/MS workflow for the quantification of Pent-1-en-3-ol in human plasma.
Table 1: Linearity and Sensitivity
| Parameter | This compound | 13C₃-Pent-1-en-3-ol |
| Calibration Range | 1 - 1000 ng/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 1 ng/mL |
Table 2: Accuracy and Precision
| Quality Control (QC) Level | This compound | 13C₃-Pent-1-en-3-ol |
| Low QC (3 ng/mL) | ||
| Accuracy (% Bias) | -4.5% | -1.2% |
| Precision (%RSD) | 6.8% | 3.5% |
| Mid QC (150 ng/mL) | ||
| Accuracy (% Bias) | -2.1% | -0.8% |
| Precision (%RSD) | 4.2% | 2.1% |
| High QC (750 ng/mL) | ||
| Accuracy (% Bias) | -1.5% | -0.5% |
| Precision (%RSD) | 3.5% | 1.8% |
Table 3: Matrix Effect and Recovery
| Parameter | This compound | 13C₃-Pent-1-en-3-ol |
| Matrix Factor | 0.88 | 0.99 |
| Recovery | 85% | 86% |
| Internal Standard Normalized Matrix Factor | 0.98 | 1.01 |
The data indicates that while both internal standards provide acceptable performance, the 13C-labeled standard demonstrates superior accuracy and precision, likely due to better co-elution and mitigation of matrix effects.
Experimental Protocols
A detailed methodology for the cross-validation of Pent-1-en-3-ol internal standards is provided below.
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 13C₃-Pent-1-en-3-ol at 500 ng/mL).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 13,000 rpm for 10 minutes.
-
Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (50:50 water:methanol).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in methanol
-
Gradient: Start at 10% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI), positive mode
-
MRM Transitions:
-
Pent-1-en-3-ol: Precursor Ion > Product Ion (optimized)
-
This compound: Precursor Ion > Product Ion (optimized)
-
13C₃-Pent-1-en-3-ol: Precursor Ion > Product Ion (optimized)
-
-
Optimization: Collision energies and other MS parameters should be optimized for each analyte and internal standard.
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflow and the decision-making process for selecting an internal standard.
Caption: Experimental workflow for the quantification of Pent-1-en-3-ol.
Caption: Decision logic for selecting an internal standard.
Conclusion
The cross-validation of this compound with a 13C-labeled standard underscores that while both are effective for isotope dilution mass spectrometry, the 13C-labeled standard offers a higher degree of analytical performance. Its key advantages are co-elution with the native analyte and identical fragmentation behavior, which translate to improved accuracy and precision. However, practical considerations such as cost and availability may make this compound a suitable alternative for many applications, provided that thorough validation is performed to account for any potential chromatographic shifts and matrix effects. Ultimately, the choice of internal standard should be based on the specific requirements of the analytical method and the desired level of data quality.
References
A Researcher's Guide to the Kinetic Isotope Effect of Pent-1-en-3-ol-d2
For Immediate Release
Understanding the Kinetic Isotope Effect (KIE)
The kinetic isotope effect is a powerful tool in physical organic chemistry used to determine reaction mechanisms.[1][2][3] It is defined as the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes.[1] Formally, it is the ratio of the rate constant of the reaction with the light isotopologue (k_L) to the rate constant with the heavy isotopologue (k_H).
For Pent-1-en-3-ol, deuteration at the C-3 position (Pent-1-en-3-ol-d2) would be expected to exhibit a primary KIE in reactions where the C-H bond at this position is broken in the rate-determining step. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, and therefore requires more energy to break.[3] This difference in bond strength leads to a slower reaction rate for the deuterated compound, resulting in a KIE (k_H/k_D) value greater than 1.
Comparative Analysis: KIE in Alcohol Oxidation
The oxidation of alcohols is a common reaction for studying the kinetic isotope effect. In these reactions, the C-H bond on the alcohol-bearing carbon is broken. If this is the rate-determining step, a significant primary KIE is typically observed. While data for this compound is unavailable, numerous studies on other secondary alcohols provide a basis for comparison. For instance, the chromic acid oxidation of secondary alcohols has been used to demonstrate and quantify the kinetic isotope effect.
| Substrate | Oxidant | k_H/k_D | Reference |
| Ethanol-1,1-d2 | Bromine | ~4 | |
| Benzyl alcohol-d2 | Fe-N-C catalyst | 4.8 | |
| Benzyl alcohol-d2 | Flavoenzymes | 4.3 - 12 | |
| Proline-d | Flavoenzymes | 5.6 |
This table presents representative primary kinetic isotope effect values for the oxidation of various deuterated alcohols and related compounds. These values serve as a benchmark for the expected KIE for this compound in a similar oxidation reaction.
Experimental Protocol: Determining the KIE of this compound via Oxidation
The following protocol outlines a method for determining the kinetic isotope effect of this compound by comparing its rate of oxidation to that of the non-deuterated Pent-1-en-3-ol. A common and effective method involves chromic acid oxidation.
Materials:
-
Pent-1-en-3-ol
-
This compound (requires synthesis)
-
Chromic acid (CrO₃)
-
Sulfuric acid (H₂SO₄)
-
Acetone (solvent)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Preparation of Solutions:
-
Prepare stock solutions of known concentrations of Pent-1-en-3-ol and this compound in acetone.
-
Prepare a stock solution of the internal standard in acetone.
-
Prepare the chromic acid oxidizing solution by dissolving CrO₃ in H₂SO₄ and water.
-
-
Kinetic Runs:
-
Two separate kinetic runs should be performed, one for the non-deuterated alcohol and one for the deuterated alcohol.
-
In a temperature-controlled reaction vessel, combine the alcohol solution and the internal standard solution.
-
Initiate the reaction by adding a measured amount of the chromic acid solution.
-
At regular time intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquots immediately (e.g., by adding a reducing agent like sodium bisulfite).
-
-
Analysis:
-
Analyze the quenched aliquots using GC-MS.
-
The concentration of the remaining alcohol at each time point is determined by comparing the peak area of the alcohol to that of the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the alcohol concentration versus time for both the deuterated and non-deuterated reactions.
-
The slope of each line will be the negative of the pseudo-first-order rate constant (-k).
-
The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated alcohol (k_H) to the rate constant for the deuterated alcohol (k_D).
-
Visualizing the Workflow and Underlying Principles
To further clarify the experimental and theoretical aspects of this investigation, the following diagrams are provided.
References
A Guide to Inter-Laboratory Comparison of Pent-1-en-3-ol-d2 Quantification
Introduction
To date, a formal, publicly available inter-laboratory comparison study for the quantification of Pent-1-en-3-ol-d2 has not been identified. Such studies are crucial for establishing standardized methodologies and ensuring the comparability of results across different research and development laboratories. This guide provides a framework for conducting such a comparison, outlining key experimental protocols and data presentation formats. This compound, as a deuterated analog, is valuable as an internal standard in quantitative analyses using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS)[1]. The methodologies presented herein are based on established principles of analytical chemistry and proficiency testing schemes.
Proposed Inter-Laboratory Study Design
This section outlines a hypothetical study design for comparing the quantification of this compound among participating laboratories.
1. Study Coordinator and Sample Preparation: A central coordinating laboratory would be responsible for preparing and distributing homogenous samples of a relevant matrix (e.g., plasma, urine, or a synthetic buffer) spiked with a known concentration of this compound. Blind samples, where the concentration is unknown to the participants, should be included to assess accuracy[2].
2. Participating Laboratories: A diverse group of laboratories from academia, contract research organizations (CROs), and pharmaceutical companies would be recruited to ensure a comprehensive comparison of different methods and instrumentation.
3. Data Submission and Analysis: Participants would be required to report their quantitative results, along with detailed information about their analytical methodology. The study coordinator would then perform a statistical analysis of the submitted data to assess inter-laboratory variability, accuracy, and precision.
Data Presentation
The quantitative results from the participating laboratories should be summarized in a clear and concise table. The following table is a template that can be used to present the data from the proposed inter-laboratory comparison.
| Laboratory ID | Analytical Method | Instrumentation | Mean Concentration (ng/mL) | Standard Deviation (ng/mL) | Coefficient of Variation (%) | Reported Limit of Quantification (LOQ) (ng/mL) |
| Lab 01 | GC-MS | Agilent 7890B/5977A | ||||
| Lab 02 | LC-MS/MS | Sciex QTRAP 6500+ | ||||
| Lab 03 | GC-MS/MS | Thermo TSQ 9000 | ||||
| Lab 04 | LC-MS/MS | Waters Xevo TQ-S | ||||
| ... | ... | ... |
Experimental Protocols
The following are detailed experimental protocols that could be employed by participating laboratories.
1. Sample Preparation (Example for Plasma):
-
Protein Precipitation: To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a different deuterated analog not being tested).
-
Vortexing: Vortex the samples for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). Monitor appropriate ions for this compound and the internal standard.
3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method:
-
Liquid Chromatograph: Shimadzu Nexera or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
Workflow and Data Analysis Visualization
The following diagrams illustrate the proposed workflow for the inter-laboratory comparison and the logical steps in data analysis.
Caption: Workflow for the proposed inter-laboratory comparison of this compound quantification.
Caption: Logical flow for the statistical analysis of inter-laboratory comparison data.
References
A Researcher's Guide: Comparing Mass Spectrometers for the Analysis of Deuterated Volatile Organic Compounds
For researchers, scientists, and professionals in drug development, the precise and accurate analysis of deuterated volatile organic compounds (VOCs) is crucial for a variety of applications, from metabolic studies to environmental tracing. The choice of mass spectrometer can significantly impact the quality of these analyses. This guide provides a comparative overview of three prominent mass spectrometry techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), and Proton-Transfer-Reaction Mass Spectrometry (PTR-MS), focusing on their performance for the analysis of deuterated VOCs.
Introduction to the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In GC-MS, a sample is vaporized and injected into a chromatographic column, where its components are separated based on their physicochemical properties. The separated components then enter the mass spectrometer, where they are ionized, fragmented, and detected. For the quantitative analysis of deuterated VOCs, GC-MS is often used in conjunction with the isotope dilution method, a highly accurate technique that uses a known amount of a deuterated standard to quantify the analyte of interest.
Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) is a real-time, direct-injection mass spectrometry technique that allows for the rapid quantification of VOCs in air without the need for sample preparation or chromatographic separation.[1][2] In SIFT-MS, a selection of reagent ions (typically H₃O⁺, NO⁺, and O₂⁺) are generated and react with the VOCs in a sample in a controlled manner.[1][2] The resulting product ions are then detected by a mass spectrometer. The use of multiple reagent ions provides a high degree of selectivity, allowing for the differentiation of isomeric and isobaric compounds.[1]
Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) is another real-time, direct-injection mass spectrometry technique that is highly sensitive for the detection of VOCs. In PTR-MS, protonated water clusters (H₃O⁺) are used as reagent ions to ionize VOCs with a proton affinity higher than that of water. This "soft" ionization technique results in minimal fragmentation, making it well-suited for the analysis of complex mixtures.
Performance Comparison for Deuterated VOCs
The selection of the most appropriate mass spectrometer for the analysis of deuterated VOCs depends on the specific requirements of the application, including the desired sensitivity, selectivity, speed, and the complexity of the sample matrix. The following sections and tables provide a comparative overview of the performance of GC-MS, SIFT-MS, and PTR-MS for the analysis of deuterated VOCs.
Quantitative Performance
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) with Isotope Dilution | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) |
| Typical LODs/LOQs | Low ng/L to µg/L for water samples; low µg/m³ for air samples. Highly dependent on the sample preparation and introduction system. | pptv (parts per trillion by volume) to low ppbv (parts per billion by volume) range for real-time air analysis. | Sub-pptv to low pptv range for real-time air analysis. |
| Linear Dynamic Range | Typically 2-3 orders of magnitude. | Up to 6 orders of magnitude. | Up to 6 orders of magnitude. |
| Accuracy | High accuracy due to the use of isotopically labeled internal standards which correct for matrix effects and sample loss. | Good accuracy, often within ±15% without calibration for known compounds. Can be improved with calibration. | Good accuracy, can be influenced by humidity and fragmentation. |
| Precision (RSD) | Typically <10%. | Typically <5%. | Typically <5-10%. |
Qualitative Performance and Other Characteristics
Beyond quantitative performance, other factors such as selectivity, speed of analysis, and potential challenges are important considerations.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) | Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) |
| Selectivity | Excellent, due to chromatographic separation of isomers and isobars. High-resolution MS can further enhance selectivity. | Good to excellent, with the use of multiple reagent ions to differentiate isomers and isobars. | Good, but can be limited by isobaric interferences. High-resolution PTR-MS can mitigate this. |
| Speed of Analysis | Slow, with typical run times of several minutes to over an hour per sample. | Fast, with real-time analysis in seconds. | Fast, with real-time analysis in seconds. |
| Sample Preparation | Often requires sample preparation (e.g., extraction, derivatization). | No sample preparation required for gas-phase samples. | No sample preparation required for gas-phase samples. |
| Potential Challenges | Potential for H/D exchange on the GC column; differences in response between deuterated and non-deuterated analogs. | Potential for complex ion chemistry and fragmentation, although generally "softer" than EI in GC-MS. | Potential for H/D exchange in the drift tube, especially in the presence of water vapor; fragmentation of some deuterated compounds. |
| Instrumentation Cost | Varies widely, from relatively low-cost quadrupole systems to expensive high-resolution instruments. | High. | High. |
Experimental Protocols
Detailed experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for the analysis of deuterated VOCs using each of the discussed techniques.
GC-MS with Isotope Dilution for Deuterated VOCs
This protocol outlines a general procedure for the quantitative analysis of a deuterated VOC in a water sample using a purge and trap system coupled with GC-MS.
1. Sample Preparation:
-
A known volume of the water sample is placed in a purge and trap vial.
-
A precise amount of the deuterated internal standard is added to the sample.
2. Purge and Trap:
-
The sample is purged with an inert gas (e.g., helium) at a controlled flow rate and temperature.
-
The purged VOCs, including the analyte and the internal standard, are trapped on a sorbent trap.
3. Thermal Desorption and GC Separation:
-
The trap is rapidly heated, and the desorbed VOCs are transferred to the GC column.
-
The GC column separates the VOCs based on their boiling points and affinities for the stationary phase. A typical temperature program might be:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp to 200°C at 10°C/minute.
-
Hold at 200°C for 5 minutes.
-
4. Mass Spectrometry Detection:
-
The separated compounds elute from the GC column and enter the mass spectrometer.
-
The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode, monitoring specific ions for the analyte and the deuterated internal standard.
-
Ionization is typically performed using Electron Ionization (EI) at 70 eV.
5. Quantification:
-
The concentration of the analyte is calculated based on the ratio of the peak area of the analyte to the peak area of the deuterated internal standard, using a calibration curve.
SIFT-MS for Real-Time Analysis of Deuterated VOCs
This protocol describes the direct analysis of deuterated VOCs in the gas phase using SIFT-MS.
1. Instrument Setup:
-
The SIFT-MS instrument is tuned and calibrated according to the manufacturer's instructions.
-
The appropriate reagent ions (H₃O⁺, NO⁺, O₂⁺) are selected for the target analytes.
2. Sample Introduction:
-
The gas sample containing the deuterated VOC is introduced directly into the instrument's flow tube at a known and controlled flow rate.
3. Ion-Molecule Reactions:
-
The reagent ions react with the deuterated VOC molecules in the flow tube.
-
The instrument's software uses a pre-existing kinetics library containing reaction rate coefficients and product ion branching ratios to identify and quantify the analytes.
4. Mass Spectrometry Detection:
-
The product ions are detected by a quadrupole mass spectrometer.
-
The instrument cycles through the selected reagent ions and product ions to provide real-time concentration data.
5. Data Analysis:
-
The concentration of the deuterated VOC is calculated in real-time by the instrument's software based on the measured ion signals and the known reaction kinetics.
PTR-MS for Real-Time Analysis of Deuterated VOCs
This protocol outlines the direct analysis of deuterated VOCs in the gas phase using PTR-MS.
1. Instrument Setup:
-
The PTR-MS instrument is set up with optimized drift tube conditions (temperature, pressure, and voltage) to minimize fragmentation and water clustering.
-
The H₃O⁺ reagent ion source is stabilized.
2. Sample Introduction:
-
The gas sample is continuously drawn into the drift tube of the PTR-MS.
3. Proton Transfer Reaction:
-
In the drift tube, H₃O⁺ ions transfer a proton to the deuterated VOC molecules.
4. Mass Spectrometry Detection:
-
The protonated deuterated VOCs are detected by a time-of-flight (TOF) or quadrupole mass spectrometer.
-
High-resolution TOF analyzers are particularly useful for separating isobaric interferences.
5. Quantification:
-
The concentration of the deuterated VOC is calculated based on the measured ion signal, the reaction time in the drift tube, and the reaction rate constant. Calibration with a standard gas mixture is often performed to improve accuracy.
Visualization of Experimental Workflows
To further clarify the analytical processes, the following diagrams illustrate the typical experimental workflows for each mass spectrometry technique.
Conclusion
The choice between GC-MS, SIFT-MS, and PTR-MS for the analysis of deuterated VOCs depends on the specific analytical needs.
-
GC-MS with isotope dilution offers unparalleled accuracy and selectivity, making it the gold standard for quantitative analysis, especially in complex matrices. However, it is a time-consuming technique that requires sample preparation.
-
SIFT-MS provides rapid, real-time analysis with good selectivity due to its use of multiple reagent ions. It is an excellent choice for high-throughput screening and monitoring applications where speed is critical.
-
PTR-MS is a highly sensitive, real-time technique that is particularly well-suited for the detection of trace levels of VOCs with minimal fragmentation. High-resolution PTR-MS instruments can further enhance its selectivity.
Researchers and scientists should carefully consider the trade-offs between speed, sensitivity, selectivity, and accuracy when selecting a mass spectrometer for their specific deuterated VOC analysis needs. For definitive quantification, GC-MS with isotope dilution remains the benchmark, while SIFT-MS and PTR-MS offer powerful solutions for real-time monitoring and high-throughput applications.
References
A Comparative Analysis of Deuterated vs. Non-Deuterated Pent-1-en-3-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of isotopic substitution is crucial for optimizing drug candidates. This guide provides a comparative analysis of deuterated and non-deuterated Pent-1-en-3-ol, offering insights into the potential advantages of deuteration in enhancing metabolic stability and pharmacokinetic profiles.
While direct comparative experimental data for deuterated Pent-1-en-3-ol is not extensively available in the public domain, this guide leverages the well-established principles of the kinetic isotope effect (KIE) to project the likely benefits of deuteration. These principles are supported by findings from studies on other deuterated pharmaceutical compounds.
Physicochemical Properties: A Tale of Two Isotopes
The primary physical difference between deuterated and non-deuterated Pent-1-en-3-ol lies in their molecular weight, a direct consequence of replacing hydrogen atoms with their heavier isotope, deuterium. This seemingly minor change can have cascading effects on the molecule's behavior in biological systems.
Table 1: Comparison of Physicochemical Properties
| Property | Non-Deuterated Pent-1-en-3-ol | Deuterated Pent-1-en-3-ol (d2) |
| Molecular Formula | C₅H₁₀O | C₅H₈D₂O |
| Molecular Weight ( g/mol ) | 86.13 | Approximately 88.14 |
| Boiling Point (°C) | 114-115 | Expected to be slightly higher |
| Density (g/mL) | ~0.838 at 20°C | Expected to be slightly higher |
The Kinetic Isotope Effect: A Metabolic Shield
The C-D bond is stronger than the C-H bond. This fundamental difference is the basis of the kinetic isotope effect, which can significantly slow down metabolic processes that involve the cleavage of a carbon-hydrogen bond. For many drug molecules, this metabolic "shielding" can lead to improved pharmacokinetic properties.
Deuteration of drug molecules can lead to a reduction in the rate of metabolic clearance, resulting in a longer half-life and increased systemic exposure.[1][2] This strategic modification can potentially lead to more predictable pharmacokinetics and a better safety profile by reducing the formation of reactive or toxic metabolites.[1][3]
Metabolic Stability: In Vitro Projections
In the absence of direct experimental data for Pent-1-en-3-ol, we can project the metabolic stability based on studies of other deuterated compounds. For instance, the in vitro intrinsic clearance of deuterated enzalutamide was found to be significantly lower than its non-deuterated counterpart in both rat and human liver microsomes.[4] This suggests that deuterated Pent-1-en-3-ol would likely exhibit greater stability in similar in vitro assays.
Table 2: Projected In Vitro Metabolic Stability Comparison
| Parameter | Non-Deuterated Pent-1-en-3-ol (Hypothetical) | Deuterated Pent-1-en-3-ol (d2) (Hypothetical) |
| In Vitro Half-life (t½) in Liver Microsomes | Shorter | Longer |
| Intrinsic Clearance (CLint) | Higher | Lower |
Pharmacokinetic Profile: A Potential for Enhancement
The anticipated improvements in metabolic stability for deuterated Pent-1-en-3-ol would likely translate to a more favorable in vivo pharmacokinetic profile. Studies on other deuterated drugs have shown increased maximum plasma concentration (Cmax) and area under the curve (AUC), indicating greater drug exposure.
Table 3: Projected Pharmacokinetic Parameter Comparison
| Parameter | Non-Deuterated Pent-1-en-3-ol (Hypothetical) | Deuterated Pent-1-en-3-ol (d2) (Hypothetical) |
| Bioavailability | Lower | Higher |
| Systemic Clearance | Higher | Lower |
| Elimination Half-life (t½) | Shorter | Longer |
Pharmacodynamics: Exploring the Impact on Activity
While deuteration is primarily a strategy to improve pharmacokinetics, it is essential to ensure that it does not negatively impact the pharmacodynamic properties of the molecule. In most cases, the pharmacological activity of a deuterated drug is comparable to its non-deuterated analog. However, any potential alterations in receptor binding affinity or efficacy would need to be experimentally verified.
Experimental Protocols
To empirically validate the projected benefits of deuterating Pent-1-en-3-ol, the following experimental protocols are recommended:
In Vitro Metabolic Stability Assay
Objective: To determine the rate of metabolism of deuterated and non-deuterated Pent-1-en-3-ol in liver microsomes.
Methodology:
-
Incubation: Incubate the test compounds (deuterated and non-deuterated Pent-1-en-3-ol) separately with pooled human or rat liver microsomes at 37°C. The incubation mixture should contain a NADPH-regenerating system to support cytochrome P450 enzyme activity.
-
Time Points: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: Stop the metabolic reaction at each time point by adding a quenching solution (e.g., ice-cold acetonitrile).
-
Sample Analysis: Analyze the samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method to quantify the remaining parent compound concentration.
-
Data Analysis: Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
In Vivo Pharmacokinetic Study
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated Pent-1-en-3-ol in a relevant animal model (e.g., rats).
Methodology:
-
Dosing: Administer a single dose of either the deuterated or non-deuterated Pent-1-en-3-ol to separate groups of rats via an appropriate route (e.g., oral or intravenous).
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the parent drug in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, clearance, and elimination half-life for both compounds using appropriate software.
Visualizing the Concepts
To further illustrate the principles discussed, the following diagrams are provided.
Caption: Metabolic pathway of Pent-1-en-3-ol.
Caption: Comparative experimental workflow.
References
- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard: A Comparative Guide to Deuterated Volatile Organic Compounds in Analytical Chemistry
For researchers, scientists, and drug development professionals, the accurate quantification of volatile organic compounds (VOCs) is a critical aspect of environmental monitoring, toxicological assessment, and pharmaceutical analysis. The use of deuterated VOCs as internal standards in chromatographic and mass spectrometric methods is widely regarded as the gold standard for achieving reliable and reproducible results. This guide provides a comprehensive review of studies utilizing deuterated VOCs, offering a comparative analysis of their performance, detailed experimental protocols, and a look into their synthesis.
Deuterated volatile organic compounds are stable isotope-labeled analogs of their corresponding analytes. In these compounds, one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. This subtle change in mass allows them to be distinguished from the target analyte by a mass spectrometer, while their nearly identical chemical and physical properties ensure they behave similarly during sample preparation, extraction, and analysis. This co-eluting behavior is crucial for correcting variations in sample handling and instrument response, ultimately leading to more accurate quantification.[1]
Comparative Performance of Deuterated VOC Internal Standards
The selection of an appropriate deuterated internal standard is critical for the robustness of an analytical method. Factors to consider include the similarity in chemical properties to the analyte of interest, elution time in chromatographic separation, and stability. While numerous deuterated VOCs are commercially available, a few are predominantly used in routine analyses. The following table summarizes the performance characteristics of some commonly used deuterated internal standards for VOC analysis by Gas Chromatography-Mass Spectrometry (GC-MS). It is important to note that performance can vary depending on the specific matrix, analyte, and analytical method.[1]
| Deuterated Internal Standard | Common Applications | Key Performance Characteristics |
| Toluene-d8 | Widely used for a broad range of aromatic and other volatile organic compounds. | - Co-elutes with many common VOCs. - Provides good correction for variations in purge efficiency and injection volume. - Stable across a range of analytical conditions. |
| Chlorobenzene-d5 | Analysis of higher molecular weight and less volatile compounds in thermal desorption/GC-MS.[1] Also suitable for a broad range of VOCs.[1] | - Can be used as an internal standard for a wide range of volatile and semi-volatile organic compounds.[1] - Good thermal stability, making it suitable for thermal desorption applications. |
| 1,4-Dichlorobenzene-d4 | Frequently used in environmental analysis for the determination of chlorinated VOCs and other priority pollutants. | - Structurally similar to many chlorinated analytes. - Good performance in purge and trap methods for water analysis. |
| Benzene-d6 | Specifically used for the quantification of benzene in various matrices, including gasoline. | - Ideal for isotope dilution mass spectrometry (IDMS) of benzene. - Exhibits nearly identical chromatographic behavior to unlabeled benzene. |
| 1,2-Dichloroethane-d4 | Employed in the analysis of volatile priority pollutants in drinking and wastewater. | - Suitable for methods involving purge-trap-desorb techniques. |
Experimental Protocols
Analysis of Volatile Organic Compounds in Water by Purge-and-Trap GC-MS
This section details a general methodology for the quantitative analysis of VOCs in an aqueous matrix using a deuterated internal standard with a purge-and-trap sample introduction system coupled to a GC-MS.
a. Sample Preparation and Spiking:
-
Collect the water sample in a vial, ensuring no headspace to prevent the loss of volatile analytes.
-
Add a precise volume of a standard solution containing the chosen deuterated internal standard (e.g., Toluene-d8, Chlorobenzene-d5, or 1,4-Dichlorobenzene-d4) to the sample. The concentration of the internal standard should be in a similar range to the expected concentration of the analytes.
-
Spike all calibration standards and blank samples with the same amount of the internal standard.
b. Purge-and-Trap:
-
Purge the sample with an inert gas, such as helium or nitrogen.
-
The volatile organic compounds, including the analytes and the deuterated internal standard, are transferred from the aqueous phase to the vapor phase.
-
The vapor is then passed through a sorbent trap where the VOCs are retained.
c. Thermal Desorption and GC-MS Analysis:
-
The trap is rapidly heated, desorbing the trapped VOCs into the gas chromatograph.
-
The analytes and the internal standard are separated on a capillary column (e.g., a DB-5ms column).
-
The separated compounds are detected by a mass spectrometer, often operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.
d. Data Analysis:
-
The concentration of each analyte is determined by comparing the peak area of its characteristic ion to the peak area of the characteristic ion of the deuterated internal standard.
-
A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentration of the analyte in the calibration standards.
Synthesis of Deuterated Aromatic Compounds
A common method for the synthesis of deuterated aromatic compounds is through an H-D exchange reaction using heavy water (D₂O) under high temperature and pressure. A more recent development involves a flow synthesis method using a microwave reactor.
a. Flow Synthesis Method:
-
A solution of the starting aromatic compound in an organic solvent and D₂O are pumped through a glass reaction tube filled with a platinum on alumina catalyst.
-
The reaction tube is subjected to microwave irradiation, heating the mixture under pressure (e.g., 2 MPa).
-
After the reaction, the organic and aqueous layers are separated using a liquid-liquid separator. This flow method offers higher production efficiency and better control over reaction conditions compared to traditional batch methods.
b. Reductive Deuteration: Another approach for synthesizing α,α-dideuterio benzyl alcohols involves the reductive deuteration of aromatic esters. This method utilizes samarium(II) iodide (SmI₂) and D₂O. The reaction is operationally simple and provides high deuterium incorporation with good functional group tolerance.
Visualizing the Workflow
To better understand the application of deuterated VOCs in a typical analytical workflow, the following diagram illustrates the key steps from sample preparation to data analysis.
Caption: Workflow for quantitative analysis of VOCs using a deuterated internal standard.
References
Safety Operating Guide
Proper Disposal of Pent-1-en-3-ol-d2: A Comprehensive Guide
Immediate Safety Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Tightly fitting safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves.
-
Body Protection: A laboratory coat or chemical-resistant suit.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood, to prevent the inhalation of vapors.
Step-by-Step Disposal Protocol
The disposal of Pent-1-en-3-ol-d2 must adhere to federal, state, and local regulations, as well as institutional guidelines for hazardous waste management.
-
Waste Identification and Segregation:
-
Treat this compound as a hazardous chemical waste.
-
Do not mix with other waste streams to avoid potentially dangerous reactions. Incompatible materials include strong oxidizing agents and strong acids.[1]
-
Crucially, do not dispose of this chemical down the drain. It can be harmful to aquatic life and is prohibited for flammable and hazardous substances.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for waste collection. The original container is often a suitable choice.
-
The container must be kept tightly closed except when adding waste.
-
Ensure the container is made of a material compatible with flammable alcohols.
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound".
-
Include appropriate hazard warnings, such as "Flammable Liquid" and "Hazardous Waste".
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
The storage area must be cool, well-ventilated, and away from sources of heat, sparks, open flames, and other ignition sources.
-
-
Disposal:
-
Arrange for the collection of the hazardous waste by a licensed environmental management company or your institution's Environmental Health and Safety (EHS) department.
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Summary of Key Information
| Parameter | Information | Source |
| Chemical Name | This compound | - |
| Synonyms | 1-Penten-3-ol-d2 | |
| CAS Number (Parent Compound) | 616-25-1 | |
| Primary Hazard | Flammable Liquid (Category 3) | |
| Incompatible Materials | Strong oxidizing agents, Strong acids | |
| Recommended Extinguishing Media | Water spray, carbon dioxide (CO2), dry chemical, alcohol-resistant foam | |
| Prohibited Disposal Method | Do not empty into drains | |
| Disposal Requirement | Dispose of contents/container to an approved waste disposal plant |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling Pent-1-en-3-ol-d2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Pent-1-en-3-ol-d2. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.
Hazard Identification and Personal Protective Equipment (PPE)
Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 616-25-1 (for non-deuterated form) | [1] |
| Boiling Point | 114 - 115 °C | [2] |
| Flash Point | 28 °C (closed cup) | [2] |
| Density | 0.839 g/cm³ at 25 °C |
Recommended Personal Protective Equipment (PPE)
| Equipment | Specification | Rationale |
| Eye Protection | Chemical splash goggles and/or a face shield. | To protect against splashes that could cause eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, minimum 4mil thickness). | To prevent skin contact, as some flammable liquids can cause skin irritation or be absorbed through the skin. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of vapors, which may cause dizziness or respiratory irritation. |
| Protective Clothing | A lab coat (100% cotton or flame-resistant is preferred when handling larger quantities) and closed-toe shoes. | To protect the skin from splashes and in case of fire. |
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Before handling, ensure that a safety shower and eyewash station are readily accessible.
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize vapor accumulation.
-
Eliminate all potential ignition sources from the immediate area, including open flames, sparks from electrical equipment, and static discharge. Use spark-proof tools and explosion-proof equipment.
-
Ground and bond all metal containers during transfer to prevent static electricity buildup.
2. Handling the Chemical:
-
Wear the appropriate PPE as detailed in the table above.
-
When transferring the liquid, pour slowly and carefully to minimize splashing and vapor generation.
-
Keep containers tightly closed when not in use to prevent the escape of flammable vapors.
3. In Case of a Spill:
-
Evacuate non-essential personnel from the area.
-
If the spill is small, absorb it with an inert, non-combustible material like sand or earth.
-
Use clean, non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.
-
For larger spills, contain the spill and use a vapor-suppressing foam to reduce vapors.
Disposal Plan
1. Waste Collection:
-
All waste containing this compound, including contaminated absorbents and disposable PPE, must be collected as hazardous waste.
-
Store waste in a tightly sealed, properly labeled container. The label should clearly indicate "Flammable Liquid" and the chemical name.
-
Do not mix this waste with other waste streams, especially not with halogenated solvents, to avoid more complex and costly disposal procedures.
2. Disposal Method:
-
Dispose of the chemical waste through a certified hazardous waste disposal company.
-
Do not dispose of this chemical down the drain.
-
Options for disposal by a certified facility may include high-temperature incineration or recycling.
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
